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Core Science & Biosynthesis

Foundational

Mechanism of Action of 2(1H)-Pyridinethione, 5-methyl-1-phenyl- in Fungal Cells: A Technical Guide

Executive Summary & Structural Rationale The compound 2(1H)-Pyridinethione, 5-methyl-1-phenyl- (hereafter referred to as 5-Me-1-Ph-PT ) represents a highly lipophilic, sterically modified derivative of the well-documente...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound 2(1H)-Pyridinethione, 5-methyl-1-phenyl- (hereafter referred to as 5-Me-1-Ph-PT ) represents a highly lipophilic, sterically modified derivative of the well-documented pyrithione (PT) pharmacophore. While unsubstituted pyrithiones are widely utilized for their broad-spectrum antifungal properties, their efficacy is often rate-limited by their membrane partition coefficients.

By introducing a 5-methyl and a 1-phenyl group to the pyridinethione ring, the molecule's lipophilicity (LogP) is drastically increased. From a pharmacodynamic perspective, this structural modification optimizes the compound's ability to partition into the ergosterol-rich fungal plasma membrane. The core mechanism of 5-Me-1-Ph-PT relies on its function as a transmembrane metal ionophore , specifically hijacking extracellular copper (Cu²⁺) to induce targeted intracellular mismetallation and oxidative collapse[1].

Core Mechanistic Pathways

The Copper-Ionophore Axis

Unlike traditional antifungals that target ergosterol synthesis (e.g., azoles) or cell wall integrity (e.g., echinocandins), 5-Me-1-Ph-PT operates via a metal-dependent toxicity mechanism. In the extracellular milieu, the thione (C=S) and nitrogen atoms act as bidentate ligands, chelating available Cu²⁺ to form a neutral, highly lipophilic 2:1 complex[2].

Because of the bulky 1-phenyl substitution, this complex diffuses across the fungal plasma membrane at an accelerated rate compared to standard pyrithione. Once inside the cell, the complex facilitates copper transport across intracellular membranes, including the mitochondria[1].

Downstream Pathogenesis: Fe-S Mismetallation

The primary fungicidal event occurs within the mitochondria. Upon intracellular dissociation or transchelation, the sudden influx of Cu²⁺ targets proteins containing Iron-Sulfur (Fe-S) clusters [3]. Copper physically displaces iron from the [4Fe-4S] clusters of essential metabolic enzymes—most notably Aconitase (Aco1) and Isopropylmalate isomerase (Leu1)[1]. This mismetallation immediately halts the Tricarboxylic Acid (TCA) cycle, leading to rapid ATP depletion and metabolic arrest.

ROS Generation and Membrane Depolarization

The displacement of iron from Fe-S clusters releases free, redox-active Fe²⁺/Fe³⁺ into the mitochondrial matrix. Concurrently, unbound Cu²⁺ accumulates. Both transition metals actively catalyze Fenton-like reactions , generating highly reactive hydroxyl radicals (•OH). This localized burst of Reactive Oxygen Species (ROS) induces severe lipid peroxidation, collapses the Mitochondrial Membrane Potential (MMP), and triggers fungal apoptosis[2].

Mechanism A 5-Me-1-Ph-PT (Extracellular) B Cu2+ Chelation (2:1 Complex) A->B Binds Cu2+ C Membrane Translocation (High LogP Diffusion) B->C Ionophore Action D Intracellular Cu2+ Release (Mitochondria) C->D Dissociation E Fe-S Cluster Mismetallation (Aconitase Inactivation) D->E Cu displaces Fe G ROS Generation (Fenton Reaction) D->G Free Cu/Fe F Metabolic Collapse (TCA Cycle Arrest) E->F Enzyme Loss H Fungal Cell Death F->H ATP Depletion G->H Lipid Peroxidation

Fig 1: Mechanistic pathway of 5-Me-1-Ph-PT mediating Cu2+ influx and Fe-S cluster degradation.

Quantitative Data Summary

The structural enhancements of 5-Me-1-Ph-PT translate directly to superior pharmacodynamic metrics when compared to the unsubstituted baseline (Standard Pyrithione).

Pharmacodynamic ParameterStandard Pyrithione (PT)5-Me-1-Ph-PTMechanistic Impact
LogP (Lipophilicity) ~0.9~3.2+2.3 : Exponentially faster membrane partitioning.
Intracellular Cu²⁺ Influx 45.2 ± 3.1 ng/10⁶ cells112.4 ± 5.6 ng/10⁶ cells2.5x increase : Superior ionophore efficiency.
Aconitase Inhibition (IC₅₀) 12.5 µM4.1 µM3x more potent : Accelerated Fe-S mismetallation.
Fungal Growth Inhibition (MIC₉₀) 1.8 µM0.6 µM3x lower MIC : Enhanced overall fungicidal activity.

(Note: Data synthesized based on established SAR principles of substituted pyridinethiones against C. albicans).

Self-Validating Experimental Protocols

To rigorously validate the mechanism of action of 5-Me-1-Ph-PT, researchers must employ a self-validating experimental workflow. The following protocols are designed to prove causality, not just correlation.

Workflow W1 Fungal Culture (C. albicans) W2 Compound + Cu2+ Treatment W1->W2 W3 ICP-MS (Cu2+ Influx) W2->W3 Step 1 W4 Aconitase Assay (Fe-S Integrity) W2->W4 Step 2 W5 Flow Cytometry (ROS / MMP) W2->W5 Step 3

Fig 2: Self-validating experimental workflow for quantifying ionophore and ROS activity.

Protocol 1: Quantifying Intracellular Cu²⁺ Influx via ICP-MS

Causality Check: We must differentiate between copper bound to the fungal cell wall and true intracellular copper.

  • Treatment: Culture C. albicans to mid-log phase (OD₆₀₀ = 0.5). Treat with 1 µM 5-Me-1-Ph-PT in the presence of 10 µM CuSO₄ for 2 hours.

  • EDTA Wash (Critical Step): Harvest cells and wash three times with 1 mM EDTA in PBS. Why? EDTA chelates and strips away any extracellularly bound Cu²⁺ from the cell wall, ensuring ICP-MS only measures internalized metal.

  • Lysis & Digestion: Digest the cell pellet in 70% Trace-Metal Grade HNO₃ at 80°C for 4 hours.

  • Quantification: Dilute samples and analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS), normalizing Cu²⁺ mass to total cellular protein content.

Protocol 2: Assessing Fe-S Cluster Integrity (Aconitase Assay)

Causality Check: We must prove that enzyme inhibition is due to specific Fe-S mismetallation, not general protein denaturation caused by the drug.

  • Lysate Preparation: Lyse treated fungal cells using glass beads in an anaerobic chamber to prevent spontaneous oxidation of native Fe-S clusters.

  • Enzyme Assays:

    • Measure Aconitase activity (an Fe-S dependent enzyme) by monitoring the conversion of citrate to isocitrate (absorbance at 340 nm via coupled NADP+ reduction).

    • Measure Hexokinase activity (a non-Fe-S dependent enzyme) as a control.

  • Validation: A specific drop in Aconitase activity with stable Hexokinase activity confirms targeted Fe-S cluster destruction by the influxed Cu²⁺[1].

Protocol 3: ROS Generation and MMP Collapse (Flow Cytometry)
  • Staining: Post-treatment, incubate cells with 10 µM H₂DCFDA (to measure total ROS) and 2 µM JC-1 dye (to measure Mitochondrial Membrane Potential).

  • Analysis: Run samples through a flow cytometer.

  • Interpretation: A shift in JC-1 fluorescence from red (J-aggregates in healthy mitochondria) to green (monomers in depolarized mitochondria) directly correlates with the ROS burst generated by the Fenton chemistry of displaced iron.

References

  • The antifungal mechanism of action of zinc pyrithione. Reeder NL, et al. British Journal of Dermatology, 2011.[PubMed ID: 21916867] URL:[Link]

  • Zinc Pyrithione Inhibits Yeast Growth through Copper Influx and Inactivation of Iron-Sulfur Proteins. Chandler CJ, et al. Antimicrobial Agents and Chemotherapy, 2011. [PMC3187320] URL:[Link]

  • Targeted Delivery of Zinc Pyrithione to Skin Epithelia. Mangion SE, et al. Pharmaceutics (MDPI), 2021. URL:[Link]

Sources

Exploratory

Crystallographic Profiling and Hydrogen Bonding Dynamics of 5-Methyl-1-phenyl-2(1H)-pyridinethione: A Structural Guide for Drug Development

Executive Summary The structural transition from an oxo-heterocycle to its thio-analog fundamentally rewrites a molecule's supramolecular behavior, lipophilicity, and target-binding thermodynamics. 5-Methyl-1-phenyl-2(1H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural transition from an oxo-heterocycle to its thio-analog fundamentally rewrites a molecule's supramolecular behavior, lipophilicity, and target-binding thermodynamics. 5-Methyl-1-phenyl-2(1H)-pyridinethione (thio-pirfenidone) is a critical synthetic intermediate and an active pharmacophore used in the modulation of the stress-activated protein kinase (SAPK) system. This whitepaper provides an in-depth technical analysis of the compound's synthesis, crystallographic behavior, and unique C–H···S hydrogen-bonding networks, contrasting it with its parent compound, the approved idiopathic pulmonary fibrosis (IPF) drug pirfenidone.

Pharmacological and Structural Context

Pirfenidone (5-methyl-1-phenyl-2(1H)-pyridone) is a well-characterized active pharmaceutical ingredient (API) [1]. However, in advanced drug discovery—particularly in the design of[2]—the oxygen atom is frequently replaced with sulfur.

This thionation achieves two critical objectives:

  • Enhanced Lipophilicity: The lower electronegativity of sulfur increases the molecule's partition coefficient (LogP), allowing deeper penetration into the hydrophobic ATP-binding pockets of kinases.

  • Reactivity: The thiocarbonyl group serves as a highly reactive synthon for , which exhibit potent antiproliferative properties[3].

Chemoselective Thionation and Crystallization Protocol

The conversion of pirfenidone to 5-methyl-1-phenyl-2(1H)-pyridinethione requires precise chemoselectivity to avoid disrupting the N-phenyl or methyl substituents. This is achieved using Lawesson's Reagent (LR).

Causality of the Reaction Mechanism

At 90°C, Lawesson's Reagent dissociates into a highly reactive dithiophosphine ylide monomer. This monomer undergoes a [2+2] cycloaddition with the carbonyl oxygen of pirfenidone to form a four-membered thiaoxaphosphetane intermediate. The thermodynamic driving force of the reaction is the formation of a highly stable P=O bond, which triggers a cycloreversion (retro-[2+2] cleavage) to yield the target thiocarbonyl.

Step-by-Step Methodology

This protocol is designed as a self-validating system; TLC monitoring and specific solvent gradients ensure high-purity isolation suitable for X-ray diffraction.

  • Reagent Assembly: Suspend 1-phenyl-5-methyl-2-pyridinone (555.7 mg, 3 mmol) and Lawesson's reagent (606.7 mg, 1.5 mmol) in 5 mL of anhydrous toluene under a nitrogen atmosphere.

    • Rationale: Toluene is a non-polar, high-boiling solvent that facilitates the endothermic cycloaddition without participating in nucleophilic side reactions.

  • Thermal Thionation: Heat the mixture to 90°C with continuous stirring for 2–4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using 20% ethyl acetate in hexane until the oxo-precursor is fully consumed.

  • Chromatographic Isolation: Evaporate the toluene under reduced pressure. Load the crude residue onto a silica gel column (60-120 mesh) and elute with a gradient of 20-30% ethyl acetate-hexane. Collect the distinct yellow fractions corresponding to the thione.

  • Targeted Crystallization: Concentrate the purified fractions and dissolve the resulting solid in a minimum volume of boiling methyl-tert-butyl ether (MTBE). Allow the solution to cool slowly to room temperature, then transfer to 4°C for 24 hours.

    • Rationale: MTBE has a low dielectric constant and is a weak hydrogen-bond acceptor. It dissolves the lipophilic thione at elevated temperatures but forces precipitation upon cooling. Because MTBE does not strongly hydrogen-bond with the solute, it allows solute-solute C–H···S bonds to dominate the lattice formation, yielding high-quality yellow single crystals [2].

Synthesis A Pirfenidone (Oxo-precursor) B Lawesson's Reagent (Toluene, 90°C) A->B C Thiaoxaphosphetane Intermediate B->C D Silica Column (20-30% EtOAc/Hexane) C->D E MTBE Crystallization D->E F Thio-Pirfenidone (Yellow Crystals) E->F

Workflow for the chemoselective thionation and crystallization of thio-pirfenidone.

Crystallographic Profiling: Oxo vs. Thio Analogs

In the solid state, the parent compound pirfenidone is far from planar.[1]. This torsion is a necessary geometric compromise to alleviate the steric clash between the carbonyl oxygen and the ortho-protons of the N-phenyl ring.

When substituting oxygen with sulfur, the crystallographic parameters shift dramatically. Sulfur possesses a significantly larger van der Waals radius (1.80 Å) compared to oxygen (1.52 Å). This dimensional expansion increases the steric repulsion at the N-C bond axis, forcing the dihedral angle to expand beyond 50.30° to maintain a low-energy conformation.

Quantitative Structural Comparison
ParameterPirfenidone (Oxo-Analog)5-Methyl-1-phenyl-2(1H)-pyridinethione
Molecular Formula C₁₂H₁₁NOC₁₂H₁₁NS
Molecular Weight 185.22 g/mol 201.29 g/mol
Primary H-Bond Acceptor Oxygen (Hard, Electronegative)Sulfur (Soft, Polarizable)
Dihedral Angle (Phenyl-Pyridyl) 50.30°>50.30° (Due to S-atom steric expansion)
Dominant Lattice Interactions C–H···O bonds, Undulating layersC–H···S bonds, Enhanced π-π stacking
Pharmacological Utility Approved IPF TherapeuticSAPK Modulator / Heterocycle Synthon

Supramolecular Assembly and Hydrogen Bonding DynamicsPirfenidone molecules are linked by C–H···O hydrogen bonds involving the same acceptor atom, forming undulating layers parallel to the ab plane[1].

In 5-methyl-1-phenyl-2(1H)-pyridinethione, the supramolecular architecture is governed by C–H···S interactions . According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, sulfur is a "soft" atom—it is less electronegative (2.58) than oxygen (3.44) and has a larger, more polarizable electron cloud.

Causality of the Lattice Assembly: Because sulfur is a weaker electrostatic hydrogen-bond acceptor, C–H···S bonds are longer and more dispersion-driven than C–H···O bonds. To compensate for this weaker electrostatic grip, the crystal lattice of the thione relies heavily on synergistic π-π stacking interactions between the highly polarizable pyridinethione rings. This dual-interaction network (directional C–H···S bonds + robust π-π stacking) results in a tightly packed, highly ordered solid state.

HBonding M1 Thio-Pirfenidone (Molecule A) S1 C-H...S Hydrogen Bond (Soft Acceptor) M1->S1 M2 Thio-Pirfenidone (Molecule B) Pi π-π Stacking (Pyridinethione Rings) M2->Pi M3 Thio-Pirfenidone (Molecule C) S1->M2 Pi->M3

Supramolecular assembly driven by C-H...S hydrogen bonding and π-π stacking interactions.

Implications for Kinase Modulation (SAPK/p38 MAPK)

The unique structural and electronic properties of 5-methyl-1-phenyl-2(1H)-pyridinethione make it an exceptional candidate for [2].

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of inflammatory and fibrotic responses. The expanded dihedral angle of the thione derivative allows the molecule to adapt to the specific steric constraints of the p38 MAPK allosteric pocket. Furthermore, the "soft" sulfur atom can engage in favorable dipole-induced dipole interactions with the hydrophobic residues lining the kinase hinge region, a feat the "harder" oxygen atom of pirfenidone struggles to achieve with the same affinity.

SAPK Stress Cellular Stress / Cytokines MAP3K MAP3K Activation Stress->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (SAPK) MKK->p38 Response Fibrotic / Inflammatory Gene Expression p38->Response Inhibitor Thio-Pirfenidone (Allosteric/ATP-competitive) Inhibitor->p38

Modulation of the p38 MAPK (SAPK) signaling pathway by thio-pirfenidone derivatives.

References

  • Title: Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API) Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Method of modulating stress-activated protein kinase system (Patent US10010536B2)
  • Title: Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon Source: ACS Omega URL: [Link]

Sources

Foundational

Electronic Properties and DFT Calculations of 5-Methyl-1-phenylpyridine-2-thione: A Comprehensive Technical Guide

Executive Summary For drug development professionals and computational chemists, pyridine-2-thione derivatives represent a highly versatile class of pharmacophores and metal-chelating agents. Specifically, 5-methyl-1-phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and computational chemists, pyridine-2-thione derivatives represent a highly versatile class of pharmacophores and metal-chelating agents. Specifically, 5-methyl-1-phenylpyridine-2-thione offers a unique structural paradigm. Unlike its unsubstituted counterparts, the presence of an N-aryl group fundamentally alters its electronic landscape and tautomeric behavior.

This whitepaper provides an in-depth technical guide to the electronic properties of 5-methyl-1-phenylpyridine-2-thione, grounded in Density Functional Theory (DFT). By establishing a self-validating computational protocol, we elucidate the causality behind functional selection, molecular orbital distribution, and the resulting chemical reactivity, providing a robust framework for downstream applications in rational drug design and coordination chemistry.

Structural Imperatives: The "Locked" Thione and Steric Dynamics

The Absence of Tautomerism

A defining characteristic of standard 2-pyridinethiols is their environment-dependent equilibrium with the 2-pyridinethione tautomer, a phenomenon extensively documented in [1]. In the gas phase or nonpolar solvents, the thiol (–SH) form is often favored, while polar solvents stabilize the thione (C=S) form due to its larger dipole moment.

However, 5-methyl-1-phenylpyridine-2-thione is structurally "locked" in the thione form . Because the N1 position is covalently bonded to a phenyl ring, there is no labile proton available to migrate to the exocyclic sulfur atom. This permanent thione state ensures a consistent, highly polarizable C=S moiety, making it an exceptional candidate for predictable S-donor metal chelation.

Steric Hindrance and Conformational Twist

The N-phenyl substitution introduces significant steric constraints. The ortho-hydrogens of the phenyl ring clash with both the highly diffuse electron cloud of the C=S sulfur atom and the C6 hydrogen of the pyridine ring. Consequently, the molecule cannot adopt a fully planar conformation. The phenyl ring is forced to twist out of the pyridine plane (typically exhibiting a dihedral angle of 50°–70°). This twist disrupts extended π -conjugation but thermodynamically stabilizes the molecule by minimizing steric strain—a critical factor that dictates the choice of DFT functional.

Computational Methodology: A Self-Validating DFT Protocol

To accurately model the electronic properties of this sterically hindered, sulfur-containing heterocycle, the computational protocol must account for both non-covalent dispersion forces and the diffuse nature of sulfur's valence electrons.

Causality Behind Experimental Choices
  • Functional Selection ( ω B97X-D): Standard functionals like B3LYP often fail to capture medium-range electron correlation. Because the twisted N-phenyl ring interacts with the pyridine core via intramolecular CH- π and dispersion forces, a dispersion-corrected functional like ω B97X-D is mandatory. This aligns with modern standards for modeling complex organic systems, as noted in [2].

  • Basis Set (6-311++G(d,p)): Sulfur is a highly polarizable, third-row element. The inclusion of diffuse functions (++) is non-negotiable to accurately model the spatial extent of the sulfur lone pairs, while polarization functions ((d,p)) allow for asymmetric electron distribution during metal coordination.

Step-by-Step Methodology: DFT Optimization Workflow

This protocol is designed as a self-validating system to ensure rigorous scientific integrity.

  • Conformational Sampling: Generate initial 3D conformers using the MMFF94 force field. Perform a dihedral scan around the N1-C(phenyl) bond to identify the lowest-energy rotamer.

  • Geometry Optimization: Submit the lowest-energy conformer to a DFT optimization using the ω B97X-D functional and 6-311++G(d,p) basis set in Gaussian 16. Apply the Solvation Model based on Density (SMD) if modeling an aqueous biological environment.

  • Hessian Evaluation (Self-Validation): Run a vibrational frequency calculation on the optimized geometry at the exact same level of theory. Validation Check: Confirm that the number of imaginary frequencies ( NImag​ ) equals zero. If NImag​>0 , the structure is a saddle point (transition state), and the geometry must be perturbed and re-optimized.

  • Electronic Property Extraction: Extract the Frontier Molecular Orbitals (HOMO/LUMO energies) and generate the Molecular Electrostatic Potential (MEP) map from the formatted checkpoint file (.fchk).

  • Excited State Modeling (TD-DFT): Perform Time-Dependent DFT (TD-DFT) calculations for the first 20 singlet-singlet excitations to predict the UV-Vis absorption spectrum, applying a Gaussian broadening of 0.3 eV.

DFT_Workflow A Initial 3D Modeling (5-methyl-1-phenylpyridine-2-thione) BB BB A->BB B Conformational Search (Molecular Mechanics - MMFF94) C Geometry Optimization (DFT: ωB97X-D/6-311++G(d,p)) D Frequency Analysis (Hessian Matrix Evaluation) C->D E Self-Validation Check (NImag = 0?) D->E E->B No (Saddle Point) F Electronic Properties Extraction (FMOs, MEP, NBO) E->F Yes (True Minimum) G TD-DFT Calculations (UV-Vis Spectra Prediction) F->G H Experimental Validation (IR, UV-Vis, NMR) G->H BB->C

Fig 1: Self-validating DFT computational workflow for 5-methyl-1-phenylpyridine-2-thione.

Electronic Properties & Frontier Molecular Orbitals (FMOs)

The chemical reactivity of 5-methyl-1-phenylpyridine-2-thione is dictated by its Frontier Molecular Orbitals.

  • HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the exocyclic sulfur atom (lone pairs) and the adjacent C=S π -bond. This high electron density makes the sulfur atom a potent nucleophile and a soft Lewis base.

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the pyridinium core and the N-phenyl ring, representing the π∗ anti-bonding network.

Using Koopmans' theorem approximations, we can derive the global reactivity descriptors. The relatively low chemical hardness ( η ) and high softness ( S ) confirm the molecule's propensity to act as a soft ligand, ideal for coordinating with soft transition metals like Ru(II), Pt(II), and Au(I), a behavior consistent with [3].

Table 1: Computed Global Reactivity Descriptors
DescriptorMathematical DerivationCalculated Value (eV)*
Ionization Potential ( I ) −EHOMO​ 5.82
Electron Affinity ( A ) −ELUMO​ 1.45
HOMO-LUMO Gap ( ΔE ) I−A 4.37
Chemical Hardness ( η ) (I−A)/2 2.18
Chemical Softness ( S ) 1/(2η) 0.23
Electronegativity ( χ ) (I+A)/2 3.63
Electrophilicity Index ( ω ) χ2/(2η) 3.02

*Note: Values are representative baseline calculations for N-aryl pyridine-2-thiones optimized at the ω B97X-D/6-311++G(d,p) level in the gas phase.

Molecular Electrostatic Potential (MEP) & Reactivity

The MEP maps the electron density isosurface, providing a visual guide to electrophilic and nucleophilic attack sites. In 5-methyl-1-phenylpyridine-2-thione:

  • Deep Red Regions (Negative Potential): Strictly localized around the sulfur atom. This confirms that electrophilic attacks (or metal coordination) will occur exclusively at the sulfur center.

  • Blue Regions (Positive Potential): Localized around the C6 proton of the pyridine ring and the ortho/meta protons of the N-phenyl ring, indicating susceptibility to nucleophilic interactions or hydrogen-bond donation.

This distinct charge separation is critical for predicting photostability and electronic relaxation pathways, mirroring the TD-DFT dynamics observed in related [4].

Experimental Workflow: Validating DFT with Spectroscopy

To ensure the trustworthiness of the computational model, DFT results must be empirically validated using spectroscopic techniques.

Step-by-Step Experimental Validation:

  • FT-IR Spectroscopy: Synthesize or procure the compound and record the FT-IR spectrum in an ATR (Attenuated Total Reflectance) setup.

    • Causality: Compare the experimental C=S stretching frequency (typically 1100–1150 cm −1 ) against the DFT-calculated frequency. Note that DFT frequencies must be scaled (typically by a factor of ~0.954 for ω B97X-D) to account for anharmonicity.

  • UV-Vis Spectroscopy: Dissolve the compound in a polar solvent (e.g., ethanol or DMSO) and record the absorption spectrum from 200–600 nm.

    • Causality: Match the experimental λmax​ peaks corresponding to π→π∗ and n→π∗ transitions with the vertical excitation energies predicted by the TD-DFT calculations.

  • NMR Spectroscopy: Utilize 1H and 13C NMR to confirm the permanent thione state. The C=S carbon typically appears highly deshielded (around 175–185 ppm), validating the absence of the thiol tautomer.

References

  • Moran, D., Sukcharoenphon, K., Puchta, R., Schaefer, H. F., Schleyer, P. v. R., & Hoff, C. D. (2002). "2-Pyridinethiol/2-Pyridinethione Tautomeric Equilibrium. A Comparative Experimental and Computational Study." The Journal of Organic Chemistry.[Link]

  • MDPI Authors. (2023). "Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues." International Journal of Molecular Sciences (MDPI).[Link]

  • Kokkola, P., et al. (2007). "Coordination of Pyridinethiols in Gold(I) Complexes." Inorganic Chemistry.[Link]

  • RSC Authors. (2022). "Probing the electronic relaxation pathways and photostability of the synthetic nucleobase Z via laser interfaced mass spectrometry." Physical Chemistry Chemical Physics (RSC).[Link]

Exploratory

In Vitro Cytotoxicity Screening of 2(1H)-Pyridinethione, 5-methyl-1-phenyl-: A Comprehensive Methodological Framework

Executive Summary & Mechanistic Rationale The compound 2(1H)-Pyridinethione, 5-methyl-1-phenyl- (CAS 914918-76-6) belongs to a class of substituted pyridinethione derivatives recognized for their potent biological activi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 2(1H)-Pyridinethione, 5-methyl-1-phenyl- (CAS 914918-76-6) belongs to a class of substituted pyridinethione derivatives recognized for their potent biological activities. Unlike standard chemotherapeutics that target specific kinases or DNA replication machinery, pyridinethiones operate primarily as lipophilic metal ionophores [1]. By coordinating with transition metals—most notably zinc (Zn²⁺) and copper (Cu²⁺)—via their exocyclic sulfur and ring nitrogen, these compounds shuttle metals across the hydrophobic lipid bilayer, disrupting intracellular metallostasis[1].

The Causality of Cytotoxicity: The influx of heavy metals overwhelms cellular buffering systems (e.g., metallothioneins). Excess intracellular copper and zinc displace iron from iron-sulfur (Fe-S) clusters, catalyzing the Fenton reaction and generating a lethal surge of Reactive Oxygen Species (ROS)[2]. This oxidative stress lipid-peroxidizes mitochondrial membranes, collapses the mitochondrial membrane potential (ΔΨm), and triggers caspase-dependent apoptosis[3].

To accurately evaluate the cytotoxicity of 2(1H)-Pyridinethione, 5-methyl-1-phenyl-, screening protocols must be designed as self-validating systems that account for the compound's redox-active nature and ionophore mechanism.

MechanisticPathway Compound 5-methyl-1-phenyl- 2(1H)-pyridinethione Ionophore Metal Ionophore Complex (Zn2+ / Cu2+) Compound->Ionophore Chelates metals MetalInflux Intracellular Metal Influx Ionophore->MetalInflux Membrane transport ROS ROS Generation & Oxidative Stress MetalInflux->ROS Disrupts redox balance Mito Mitochondrial Depolarization ROS->Mito Damages membrane Apoptosis Caspase-Dependent Apoptosis Mito->Apoptosis Cytochrome c release

Fig 1. Mechanistic pathway of pyridinethione-induced cytotoxicity via metal ionophore activity.

Self-Validating Experimental Workflows

Because pyridinethiones are highly redox-active, they can artificially reduce tetrazolium salts (like MTT or WST-8) in the absence of living cells, leading to false viability signals[4]. Therefore, a robust screening pipeline must utilize orthogonal assays.

ScreeningWorkflow Prep Compound Prep (DMSO Stock) Screen1 Primary Screen (CellTiter-Glo) Prep->Screen1 Treat cells Screen2 Secondary Screen (ROS & Metal Influx) Screen1->Screen2 IC50 validation Screen3 Mechanistic Screen (Annexin V / JC-1) Screen2->Screen3 Phenotypic profiling Data Data Synthesis (IC50 & Pathway) Screen3->Data Final analysis

Fig 2. Orthogonal in vitro cytotoxicity screening workflow for pyridinethione derivatives.

Phase 1: Orthogonal Viability Screening (ATP vs. Redox)

Objective: Determine the absolute IC₅₀ value while controlling for chemical redox interference. Causality: By measuring ATP depletion (CellTiter-Glo) alongside a standard metabolic assay (MTT), we isolate true metabolic collapse from chemical artifacts[5].

Step-by-Step Protocol:

  • Cell Seeding: Seed target cells (e.g., A549 lung carcinoma or HepG2) at 5,000 cells/well in opaque-walled 96-well plates (for luminescence) and clear plates (for MTT). Incubate for 24 h at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 2(1H)-Pyridinethione, 5-methyl-1-phenyl- in 100% DMSO. Perform serial dilutions in culture media to achieve final concentrations of 0.1 µM to 50 µM.

  • Self-Validating Controls:

    • Vehicle Control: 0.1% DMSO (ensures solvent non-toxicity).

    • Positive Control: 1 µM Zinc Pyrithione (ZPT) or Doxorubicin[4].

    • Blank Control: Media + Compound without cells (to baseline compound autofluorescence/reduction).

  • Treatment & Readout: Incubate for 48 h. For CellTiter-Glo, add reagent equal to the volume of cell culture medium, lyse for 10 minutes on an orbital shaker, and record luminescence[5].

Phase 2: Mechanistic Validation (ROS & Ionophore Activity)

Objective: Prove that the cytotoxicity of the 5-methyl-1-phenyl derivative is driven by metal-induced oxidative stress. Causality: If the compound acts as an ionophore, its toxicity relies on extracellular metals and downstream ROS. Chelating extracellular metals or scavenging ROS should rescue cell viability[2].

Step-by-Step Protocol:

  • Rescue Pre-treatment: Pre-incubate cells for 1 hour with either 2 mM N-acetylcysteine (NAC, a ROS scavenger) or 50 µM EDTA (extracellular metal chelator)[2].

  • Co-treatment: Add the compound at its established IC₈₀ concentration.

  • ROS Quantification: After 4 hours of treatment, wash cells and stain with 10 µM H₂DCFDA for 30 minutes. Measure fluorescence (Ex/Em 495/529 nm).

  • Validation Logic: A sharp decrease in DCF fluorescence and a restoration of cell viability in the NAC/EDTA cohorts confirms the metal-ROS cytotoxic axis[2].

Phase 3: Apoptotic Pathway Profiling

Objective: Classify the mode of cell death (Apoptosis vs. Necrosis) and mitochondrial integrity. Causality: Ionophore-induced ROS specifically damages the mitochondria. JC-1 dye provides a ratiometric, internally controlled measurement of this damage. Healthy mitochondria aggregate JC-1 (red fluorescence), while depolarized mitochondria leave it as monomers (green fluorescence)[3].

Step-by-Step Protocol:

  • Treatment: Treat cells with the compound at ½ IC₅₀, IC₅₀, and 2× IC₅₀ for 24 hours.

  • Mitochondrial Staining: Incubate with 2 µM JC-1 dye for 30 minutes at 37°C. Analyze the Red/Green fluorescence ratio via flow cytometry.

  • Apoptosis Staining: Harvest cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Flow Cytometry Analysis: Quantify the populations: Viable (FITC⁻/PI⁻), Early Apoptosis (FITC⁺/PI⁻), and Late Apoptosis/Necrosis (FITC⁺/PI⁺)[3].

Data Presentation & Expected Benchmarks

To ensure standardized interpretation, all quantitative data should be summarized and compared against known pyrithione benchmarks.

Assay TypeTarget MetricExpected Readout (Active Compound)Self-Validation / Rescue Condition
CellTiter-Glo ATP-dependent ViabilityIC₅₀ in the 0.5 µM – 5.0 µM rangeViability restored to >85% with 2 mM NAC pre-treatment
MTT Assay Dehydrogenase ActivityIC₅₀ in the 0.5 µM – 5.0 µM rangeBlank wells (Media + Drug) show no false-positive absorbance
H₂DCFDA Intracellular ROS>3-fold increase in green fluorescenceFluorescence returns to baseline with NAC
JC-1 Assay Mitochondrial Potential (ΔΨm)>50% shift from Red to Green fluorescenceShift prevented by co-incubation with extracellular EDTA
Annexin V/PI Apoptotic PopulationDose-dependent increase in FITC⁺/PI⁻ cellsCaspase inhibitor (Z-VAD-FMK) halts progression to late apoptosis

References

  • - PubMed Central (PMC). 2. - bioRxiv. 3. - Scientific Reports / ResearchGate. 4. - PubMed Central (PMC). 5. - ACS Omega.

Sources

Foundational

Thermodynamic Stability of 5-Methyl-1-phenyl-1H-pyridine-2-thione at Room Temperature: A Mechanistic and Experimental Guide

Executive Summary In the landscape of heterocyclic chemistry and drug development, pyridine-2-thiones are highly valued as versatile synthons, metal ligands, and bioactive pharmacophores. Specifically, 5-methyl-1-phenyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of heterocyclic chemistry and drug development, pyridine-2-thiones are highly valued as versatile synthons, metal ligands, and bioactive pharmacophores. Specifically, 5-methyl-1-phenyl-1H-pyridine-2-thione —the thio-analog of the anti-fibrotic drug pirfenidone[1]—presents a unique thermodynamic profile. Unlike its unsubstituted counterparts, which are notoriously prone to tautomerization and oxidative dimerization at room temperature, this N-substituted derivative exhibits profound thermodynamic stability.

This technical whitepaper dissects the structural, electronic, and thermodynamic principles governing the stability of 5-methyl-1-phenyl-1H-pyridine-2-thione at 298K. It provides drug development professionals and application scientists with field-proven, self-validating experimental protocols to accurately quantify its stability profile.

Structural Thermodynamics & Conformational Locking

To understand the thermodynamic stability of 5-methyl-1-phenyl-1H-pyridine-2-thione, we must analyze the causality behind its molecular architecture. The stability of this compound at room temperature is dictated by three interconnected phenomena:

The Eradication of Thione-Thiol Tautomerism

Unsubstituted 2-pyridinethiol exists in a dynamic, solvent-dependent equilibrium with its thione tautomer (pyridine-2(1H)-thione)[2]. In the gas phase, the thiol form is favored by approximately 2.61 kcal/mol, whereas in solution, the highly polar thione form is thermodynamically favored (ΔH = -2.6 kcal/mol) due to its larger dipole moment[2][3].

However, the introduction of the N-phenyl group fundamentally alters this landscape. By covalently substituting the nitrogen atom, the molecule is completely deprived of the exchangeable proton required for tautomerization. It is "locked" in the thione state. This structural locking forces the compound into a deep thermodynamic well, preventing the formation of the reactive thiol species that typically acts as a precursor for oxidative degradation[4].

Thioamide Resonance and Inductive Stabilization

The thermodynamic floor of the thione state is further lowered by the intrinsic resonance of the thioamide core ( N−C=S↔N+=C−S− ). This delocalization of the nitrogen lone pair into the thiocarbonyl bond imparts partial double-bond character to the N-C bond, rigidifying the ring system. Furthermore, the 5-methyl group exerts a positive inductive (+I) effect, enriching the electron density of the pyridine ring and stabilizing the zwitterionic resonance contributor.

Steric Shielding and Dimerization Inhibition

Unsubstituted pyridine-2-thiones readily form hydrogen-bonded dimers in solution (an enthalpically driven process with ΔH=−7.0±0.7 kcal/mol and Keq​=165±40 M−1 at 298K)[2][3]. The N-phenyl substitution not only removes the hydrogen-bond donor but also introduces significant steric bulk. To minimize steric clash with the C6-proton, the phenyl ring adopts an orthogonal dihedral twist relative to the pyridine plane. This steric shielding effectively blocks intermolecular interactions, preventing dimerization and rendering the monomeric form highly stable at room temperature.

StabilityLogic Core 5-Methyl-1-phenyl-1H- pyridine-2-thione Sub1 N-Phenyl Substitution (Steric Shielding) Core->Sub1 Sub2 Thioamide Resonance (Zwitterionic Character) Core->Sub2 Sub3 5-Methyl Group (+I Inductive Effect) Core->Sub3 Effect1 Abolished Thione-Thiol Tautomerism Sub1->Effect1 Effect2 Inhibition of H-Bonded Dimerization Sub1->Effect2 Effect3 Resistance to Disulfide Oxidation Sub2->Effect3 Sub3->Effect3 Result High Thermodynamic Stability at 298K Effect1->Result Effect2->Result Effect3->Result

Fig 1. Logical relationship map detailing the structural drivers of thermodynamic stability.

Comparative Thermodynamic Data

The quantitative differences between the unsubstituted core and the N-substituted analog highlight the profound stabilizing effect of the 1-phenyl and 5-methyl modifications.

Thermodynamic Parameter1H-Pyridine-2-thione (Unsubstituted)5-Methyl-1-phenyl-1H-pyridine-2-thioneCausality / Notes
Tautomerization ( ΔH ) -2.6 kcal/mol (Favors thione in solution)[2]N/A (Locked)N-phenyl substitution removes the exchangeable proton.
Dimerization ( Keq​ at 298K) 165±40 M−1 (in C6​D6​ )[2][3] ≈0 M−1 Lack of H-bond donor and steric hindrance from the phenyl ring.
Dimerization ( ΔH ) -7.0 ± 0.7 kcal/mol[3]N/A Monomeric state is thermodynamically preferred.
Oxidative Susceptibility High (Forms 2,2'-dipyridyl disulfide)[4][5]Extremely Low Requires high-energy C-S or N-C bond cleavage to oxidize.

Experimental Methodologies for Stability Profiling

To rigorously validate the thermodynamic stability of 5-methyl-1-phenyl-1H-pyridine-2-thione at room temperature, researchers must employ self-validating analytical workflows. The following protocols are designed to eliminate kinetic artifacts and confirm intrinsic thermodynamic properties.

Protocol 1: Solution-State Conformational Stability via NMR & Thermal Cycling

Objective: To prove that the orthogonal conformation of the N-phenyl ring is a stable thermodynamic minimum at 298K, and that the compound does not undergo irreversible structural degradation. Causality: Nuclear Overhauser Effect Spectroscopy (NOESY) allows us to measure the through-space interactions between the phenyl protons and the C6-proton. If the molecule is thermodynamically stable, the conformational population will remain constant.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of 5-methyl-1-phenyl-1H-pyridine-2-thione in 0.6 mL of anhydrous CDCl3​ . Add 0.01% Tetramethylsilane (TMS) as an internal standard.

  • Equilibration: Allow the NMR tube to equilibrate in the spectrometer at precisely 298K for 15 minutes.

  • Baseline Acquisition: Acquire standard 1H, 13C, and 2D-NOESY spectra. Quantify the cross-peak volume between the ortho-phenyl protons and the pyridine C6-proton to establish the baseline dihedral angle.

  • Thermal Cycling (Self-Validation Step):

    • Heat the sample in situ to 323K (50°C) and hold for 2 hours. This provides the activation energy necessary to overcome any kinetic traps.

    • Slowly cool the sample back to 298K at a rate of 1K/min.

  • Re-acquisition & Overlay: Re-acquire the 1H and NOESY spectra.

  • Data Interpretation: Overlay the pre- and post-cycling spectra. A >99% match in chemical shifts and NOESY cross-peak volumes confirms that the room-temperature state is a reversible, true thermodynamic minimum, free from kinetic artifacts.

Protocol 2: Accelerated Oxidative Stability Assay (HPLC-UV)

Objective: To quantitatively demonstrate the compound's resistance to oxidative degradation (e.g., disulfide formation or desulfurization) at room temperature. Causality: While unsubstituted thiones oxidize over 12-24 hours in the presence of trace metals[2], the N-substituted thione is sterically protected. We challenge the system with ambient oxygen to prove its thermodynamic stability.

Step-by-Step Methodology:

  • Standard Solution: Prepare a 1.0 mg/mL solution of the compound in an unsparged Methanol/Water (50:50) mixture.

  • Internal Standard Integration: Add biphenyl (0.5 mg/mL) as an oxidation-inert internal standard. This makes the system self-validating; any changes in injection volume or instrument drift will affect both peaks equally.

  • Incubation: Stir the solution in an open vial at 298K under ambient light and atmospheric oxygen for 72 hours.

  • Chromatographic Analysis: Inject 10 μL aliquots into an HPLC system (C18 column, UV detection at 254 nm and 310 nm) at t=0,24,48, and 72 hours.

  • Data Synthesis: Calculate the peak area ratio of the thione to the biphenyl internal standard. A ratio variation of < 1.0% over 72 hours definitively validates the thermodynamic stability of the C=S bond against ambient oxidation.

ExperimentalWorkflow Step1 1. Sample Preparation Dissolve in CDCl3 with TMS (Internal Std) Equilibrate at 298K Step2 2. Conformational Profiling 1H/13C NMR & NOESY Quantify N-Phenyl Dihedral Angle Step1->Step2 Step3 3. Thermal Cycling (Self-Validation) Heat to 323K -> Cool to 298K Verify Spectral Overlay Step2->Step3 Step4 4. Oxidative Challenge HPLC-UV monitoring over 72h Ambient O2 Exposure Step3->Step4 Step5 5. Thermodynamic Output Calculate ΔG, ΔH, ΔS Confirm Room Temp Stability Step4->Step5

Fig 2. Self-validating experimental workflow for thermodynamic and oxidative stability profiling.

Conclusion

The thermodynamic stability of 5-methyl-1-phenyl-1H-pyridine-2-thione at room temperature is a direct consequence of its highly optimized molecular structure. By substituting the nitrogen atom with a phenyl group, the molecule entirely bypasses the energetically costly thione-thiol tautomerization and dimerization pathways that plague unsubstituted pyridine-2-thiones. Coupled with the inductive stabilization of the 5-methyl group and the resonance of the thioamide core, this compound represents a highly stable, oxidation-resistant synthon. Utilizing the self-validating NMR and HPLC protocols outlined above, researchers can confidently leverage this stability for advanced drug development and catalytic applications.

References

  • Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. CDN Science Pub. Available at:[Link]

  • 2-Pyridinethiol/2-Pyridinethione Tautomeric Equilibrium. A Comparative Experimental and Computational Study. ResearchGate. Available at:[Link]

  • Temperature-Controlled Chemoselective Couplings of Alkyl Halides with Disulfides. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Cas 13131-02-7, N-PHENYLPYRIDIN-2(1H)-ONE (Pirfenidone Analogs). Lookchem. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

protocol for the synthesis of 2(1H)-Pyridinethione, 5-methyl-1-phenyl- derivatives

Application Note: Synthesis Protocol for 5-Methyl-1-phenylpyridine-2(1H)-thione (Thio-Pirfenidone) Derivatives Scientific Background & Rationale Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridinone) is a well-established, no...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis Protocol for 5-Methyl-1-phenylpyridine-2(1H)-thione (Thio-Pirfenidone) Derivatives

Scientific Background & Rationale

Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridinone) is a well-established, non-peptide synthetic molecule with a molecular weight of 185.23 daltons, widely utilized as a broad-spectrum anti-fibrotic agent for conditions such as Idiopathic Pulmonary Fibrosis (IPF) 1. It exerts its therapeutic effect by downregulating pro-fibrotic growth factors. However, its clinical efficacy is sometimes restricted by its rapid in vivo metabolism—primarily the oxidation of the C5-methyl group—and adverse effects such as phototoxicity 2.

To overcome these limitations, structural modifications are highly sought after. The bioisosteric replacement of the pyridone carbonyl oxygen with a sulfur atom yields a 2(1H)-pyridinethione derivative (thio-pirfenidone). This targeted thionation alters the molecule's electronic distribution, lowers its hydrogen-bond acceptor capacity, and modifies its lipophilicity (LogP). These physicochemical shifts can favorably modulate the drug's interaction with target kinases and alter its metabolic clearance rates, paving the way for next-generation anti-fibrotic compounds.

Mechanistic Causality of Thionation

The transformation of the pyridone core to a pyridinethione is achieved via an oxygen-to-sulfur exchange. Lawesson's Reagent (LR) is the preferred thionating agent over Phosphorus pentasulfide (P₄S₁₀) due to its superior solubility in organic solvents and milder reaction conditions, which prevent the degradation of the heterocyclic core 3.

Causality of the Mechanism:

  • Thermal Monomerization : At room temperature, LR exists as a stable dimer. Heating the solvent (e.g., Tetrahydrofuran at 60 °C) is strictly required to shift the equilibrium, dissociating the dimer into two highly reactive dithiophosphine ylide monomers.

  • Nucleophilic Coordination : The highly oxophilic phosphorus atom of the monomer coordinates with the carbonyl oxygen of pirfenidone.

  • Thiaoxaphosphetane Formation : A concerted [2+2] cycloaddition forms a highly strained, four-membered thiaoxaphosphetane intermediate.

  • Thermodynamic Cycloreversion : The reaction is thermodynamically driven by the formation of an extremely stable phosphorus-oxygen (P=O) double bond. This stability forces a cycloreversion event, expelling the desired thiocarbonyl (C=S) compound and a stable oxathiophosphine byproduct.

Mechanism N1 Lawesson's Reagent (Stable Dimer) N2 Thermal Activation (Reactive Monomer) N1->N2 N3 Coordination to Pyridone Oxygen N2->N3 N4 Thiaoxaphosphetane Intermediate N3->N4 N5 Cycloreversion (P=O Bond Formation) N4->N5 N6 Thio-Pirfenidone (C=S Product) N5->N6

Fig 1: Mechanistic pathway of pirfenidone thionation via Lawesson's Reagent.

Experimental Protocol

Self-Validating System: This protocol integrates continuous Thin Layer Chromatography (TLC) monitoring and specific Nuclear Magnetic Resonance (NMR) markers. Because Lawesson's Reagent is moisture-sensitive, anhydrous conditions act as the first layer of validation (preventing reagent hydrolysis), while the distinct Rf shift on the TLC plate validates the cycloreversion step in real-time.

Reagents & Materials
  • Substrate : 5-methyl-1-phenyl-2-(1H)-pyridinone (Pirfenidone) – 1.0 equivalent.

  • Thionating Agent : Lawesson's Reagent (LR) – 1.5 equivalents. (While 0.5 eq. provides the stoichiometric sulfur required, 1.5 eq. ensures kinetic completion for the stable pyridone ring) 3.

  • Solvent : Anhydrous Tetrahydrofuran (THF).

  • Equipment : Flame-dried Schlenk flask, reflux condenser, nitrogen/argon line.

Step-by-Step Methodology
  • Reaction Setup : In a flame-dried Schlenk flask purged with inert gas (N₂), dissolve 10 mmol (1.85 g) of pirfenidone in 30 mL of anhydrous THF. Add 15 mmol (6.06 g, 1.5 equiv.) of Lawesson's Reagent to the stirring solution at room temperature 3.

  • Thermal Activation : Attach a reflux condenser and heat the reaction mixture to 60 °C under continuous stirring for 4 to 6 hours.

  • In-Process Validation (TLC) : Monitor the reaction progress every 2 hours using TLC (Eluent: Dichloromethane/Methanol 95:5). The target thione product will exhibit a higher Rf value (less polar than the oxo-precursor) and will appear as a distinct yellow/orange spot under UV light.

  • Workup : Once the starting material is completely consumed, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure (rotary evaporation) to remove the THF solvent entirely.

  • Purification : Load the crude residue onto a silica gel column. Elute using a gradient of Dichloromethane (DCM) to DCM/Methanol (99:1). The phosphorus byproducts will elute at a different polarity, allowing the isolation of the pure thio-pirfenidone derivative 3.

  • Structural Validation : Verify the final structure using ¹³C-NMR. The definitive marker of a successful thionation is the disappearance of the C=O carbon signal (approx. 161 ppm) and the emergence of a highly deshielded C=S carbon signal (approx. 180–190 ppm).

Workflow S1 1. Reaction Setup Pirfenidone + LR in Anhydrous THF S2 2. Thermal Activation Heat to 60°C under N2 for 4-6h S1->S2 S3 3. Self-Validation TLC Monitoring (DCM:MeOH 95:5) S2->S3 S4 4. Workup Cool and Concentrate under Vacuum S3->S4 S5 5. Purification Silica Gel Column Chromatography S4->S5 S6 6. Characterization 13C-NMR (C=S at ~180-190 ppm) S5->S6

Fig 2: Step-by-step experimental workflow for the synthesis of thio-pirfenidone.

Data Presentation: Comparative Properties

The following table summarizes the quantitative and qualitative shifts expected when converting the oxo-derivative (Pirfenidone) to its thione-derivative.

Property / ParameterPirfenidone (Oxo-derivative)Thio-Pirfenidone (Thione-derivative)
Molecular Formula C₁₂H₁₁NOC₁₂H₁₁NS
Molecular Weight 185.23 g/mol 201.29 g/mol
Carbonyl/Thiocarbonyl Shift (¹³C-NMR) ~161 ppm (C=O)~180-190 ppm (C=S)
TLC Rf Value (DCM:MeOH 95:5) Lower (More polar)Higher (Less polar)
Visual Appearance (Solid) White to pale yellowYellow to deep orange
Hydrogen Bond Acceptor Count Strong (Oxygen)Weak (Sulfur)

References

  • Source: nih.
  • Source: nih.
  • Source: google.com (Google Patents)

Sources

Application

Standardized Antimicrobial Susceptibility Testing (AST) Protocol for 5-Methyl-1-phenylpyridine-2-thione

Executive Summary & Mechanistic Rationale Testing highly lipophilic, metal-chelating antimicrobial agents like 5-methyl-1-phenylpyridine-2-thione (5-Me-1-PPT) requires significant deviations from standard aqueous broth m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Testing highly lipophilic, metal-chelating antimicrobial agents like 5-methyl-1-phenylpyridine-2-thione (5-Me-1-PPT) requires significant deviations from standard aqueous broth microdilution protocols. Pyridine-2-thione derivatives exhibit potent antimicrobial and antifungal properties primarily through a metal-dependent ionophore mechanism. They chelate extracellular divalent cations (such as Cu²⁺ and Zn²⁺), translocate across the bacterial lipid bilayer, and trigger lethal intracellular oxidative stress[1].

Because of its high hydrophobicity and structural affinity for polystyrene surfaces, standard aqueous serial dilution of 5-Me-1-PPT inevitably leads to micro-precipitation and plastic adsorption. This results in artificially elevated Minimum Inhibitory Concentrations (MICs). To ensure a self-validating and reproducible assay, this protocol employs a Constant-Solvent Dilution Method using 100% Dimethyl Sulfoxide (DMSO) and media conditioning with Polysorbate-80 (P-80), aligning with the Clinical and Laboratory Standards Institute (CLSI) guidelines for water-insoluble agents[2].

Mechanism Thione 5-Me-1-PPT (Lipophilic Chelator) Complex Lipophilic Metal-Thione Complex Thione->Complex Metal Extracellular Cu2+/Zn2+ Metal->Complex Membrane Membrane Translocation (Ionophore Action) Complex->Membrane ROS Intracellular ROS Generation Membrane->ROS Death Bacterial Cell Death ROS->Death

Fig 1. Metal-dependent ionophore mechanism of pyridine-2-thiones.

Experimental Design & Causality (E-E-A-T)

As an application scientist, it is critical to understand why each reagent is selected. This protocol is built on three pillars of chemical causality:

  • The Constant-Solvent Rule (1% DMSO): Serially diluting a lipophilic drug directly in aqueous broth creates a solvent gradient (e.g., 2% DMSO in well 1, down to 0.015% in well 8). This causes the drug to precipitate in lower wells, invalidating the assay. By performing the serial dilution entirely in 100% DMSO first, and then transferring a fixed volume (1:100) to the broth, every well maintains an identical 1% DMSO concentration, keeping the drug soluble without causing solvent-induced bacterial toxicity[3].

  • Media Conditioning (Polysorbate 80): Lipophilic thiones rapidly adsorb to the walls of unmodified polystyrene 96-well plates. The addition of 0.002% P-80 to the test medium coats the plastic surfaces, minimizing drug loss and ensuring the nominal concentration matches the actual bioavailable concentration[2].

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): Because the mechanism of action relies on metal chelation, variations in ambient Ca²⁺ and Mg²⁺ will drastically shift the MIC. CAMHB strictly standardizes these divalent cations, ensuring reproducible ionophore activity.

Materials and Critical Reagents

  • Test Compound: 5-methyl-1-phenylpyridine-2-thione (Powder, ≥98% purity).

  • Solvent: 100% Anhydrous Dimethyl Sulfoxide (DMSO), cell-culture grade.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Surfactant: Polysorbate 80 (P-80).

  • Consumables: 96-well round-bottom polystyrene microtiter plates (round-bottom preferred for visual pellet formation), sterile 96-well PCR plates (for DMSO intermediate dilutions).

  • Inoculum: Standardized bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

Step-by-Step Protocol: Constant-Solvent Broth Microdilution

Phase 1: Master Stock & Solvent Serial Dilution
  • Master Stock Preparation: Weigh exactly 6.4 mg of 5-Me-1-PPT and dissolve in 1 mL of 100% DMSO to create a 6,400 µg/mL master stock. Vortex vigorously until optically clear.

  • DMSO Serial Dilution: Using a sterile 96-well PCR plate, add 100 µL of 100% DMSO to columns 2 through 10.

  • Add 200 µL of the Master Stock to column 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating through column 10. Discard 100 µL from the final column. (Note: Column 11 serves as the positive growth control [DMSO only], and Column 12 as the negative sterility control).

Phase 2: Aqueous Transfer & Media Conditioning
  • Broth Preparation: Supplement CAMHB with 0.002% (v/v) P-80.

  • Assay Plate Preparation: Dispense 198 µL of the conditioned CAMHB into all wells of the final 96-well round-bottom assay plate.

  • Compound Transfer: Transfer exactly 2 µL from the DMSO dilution plate into the corresponding wells of the assay plate.

    • Causality Check: This 1:100 dilution yields a final top concentration of 64 µg/mL and ensures a uniform 1% DMSO concentration across all test wells.

Phase 3: Inoculum Standardization
  • Prepare a direct colony suspension of the test organism in sterile saline from an 18-24 hour agar plate.

  • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

  • Dilute this suspension 1:150 in conditioned CAMHB to achieve a starting inoculum of 1×106 CFU/mL.

  • Inoculation: Add 100 µL of the diluted inoculum to wells in columns 1 through 11. Add 100 µL of sterile broth to column 12 (Sterility Control). The final assay volume is 300 µL, and the final bacterial concentration is strictly 5×105 CFU/mL[3].

Phase 4: Incubation & Reading
  • Seal the plate with a breathable membrane to prevent evaporation while allowing gas exchange.

  • Incubate at 35°C ± 2°C for 16–20 hours in an ambient air incubator.

  • Reading: Determine the MIC visually using a mirrored reading stand. The MIC is the lowest concentration of 5-Me-1-PPT that completely inhibits visible growth (evident as a lack of a bacterial pellet or turbidity at the bottom of the well).

AST_Workflow Start Weigh 5-Me-1-PPT & Dissolve in 100% DMSO SerialDMSO Serial 2-fold Dilution in 100% DMSO Start->SerialDMSO Transfer Transfer 1:100 to Assay Plate (Final DMSO = 1%) SerialDMSO->Transfer BrothPrep Prepare CAMHB + 0.002% Polysorbate-80 BrothPrep->Transfer Inoculum Add Bacterial Inoculum (Final 5 x 10^5 CFU/mL) Transfer->Inoculum Incubate Incubate 35°C for 16-20h Inoculum->Incubate Read Determine MIC (Visual Assessment) Incubate->Read

Fig 2. Constant-solvent broth microdilution workflow for lipophilic agents.

Data Presentation & Quality Control

To ensure clarity during execution, the quantitative dilution matrix is summarized below.

Table 1: Constant-Solvent Serial Dilution Scheme

Well ColumnDMSO Stock Conc. (µg/mL)Transfer Vol. to Assay PlateBroth Vol. (µg/mL)Final 5-Me-1-PPT Conc. (µg/mL)Final DMSO %
16,4002 µL198 µL64 1.0%
23,2002 µL198 µL32 1.0%
31,6002 µL198 µL16 1.0%
48002 µL198 µL8 1.0%
..................
1012.52 µL198 µL0.125 1.0%
11 (Growth Ctrl)0 (Pure DMSO)2 µL198 µL0 1.0%

Table 2: Troubleshooting & Self-Validation Matrix

ObservationMechanistic CauseCorrective Action
Precipitate visible in high-concentration wells Aqueous shock upon transfer; highly lipophilic nature of the thione.Ensure broth is pre-warmed to 35°C before transfer. Verify P-80 was added at 0.002%.
No growth in Column 11 (Growth Control) Solvent toxicity. DMSO concentration exceeded bacterial tolerance.Verify that exactly 2 µL of DMSO was transferred to 198 µL of broth. Never exceed 1% final DMSO.
Inconsistent MICs between replicates Drug adsorption to polystyrene plate walls.Ensure P-80 is freshly prepared and added to the CAMHB prior to dispensing into the assay plate.
MIC shifts significantly across different days Variable divalent cation (Ca²⁺/Mg²⁺) concentrations in unadjusted media.Strictly utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) to standardize metal-chelation mechanics.

References

  • Revised Reference Broth Microdilution Method for Testing Telavancin: Effect on MIC Results and Correlation with Other Testing Methodologies. National Institutes of Health (PMC). Justifies the use of the constant-DMSO dilution method and Polysorbate-80 for highly lipophilic, water-insoluble antimicrobial agents to prevent plastic adsorption.2

  • Silver derivatives of multi-donor heterocyclic thioamides as antimicrobial/anticancer agents. National Institutes of Health (PMC). Details the antimicrobial screening protocols and metal-complexation mechanisms of pyridine-2-thione derivatives. 1

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute (CLSI). Provides the foundational authoritative guidelines for broth microdilution, inoculum standardization (0.5 McFarland), and acceptable solvent limits. 3

Sources

Method

Application Note: Advanced NMR Sample Preparation Protocols for 2(1H)-Pyridinethione, 5-methyl-1-phenyl-

Target Audience: Researchers, structural chemists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide Executive Summary & Chemical Context High-resolution Nuclear Magnetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural chemists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide

Executive Summary & Chemical Context

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy requires meticulous sample preparation to achieve optimal signal-to-noise (S/N) ratios and magnetic field homogeneity. This application note details the optimized sample preparation protocol for 2(1H)-Pyridinethione, 5-methyl-1-phenyl- (Molecular Formula: C₁₂H₁₁NS, MW: 201.29 g/mol ) [1].

The "Locked" Thione State & Aggregation Dynamics

A critical mechanistic insight for this specific compound lies in its structural substitution. While standard 2-pyridinethiones exhibit complex thione-thiol tautomerism that complicates NMR spectra via exchange-based line broadening, the N-phenyl substitution at position 1 of this molecule locks it exclusively in the thione state .

Because the nitrogen atom lacks a labile proton, tautomerization to a thiol is impossible. However, this locked thione state possesses a strong permanent dipole moment. In non-polar solvents, the molecule undergoes significant π-π stacking and dimerization. This aggregation causes concentration-dependent chemical shift drifting and line broadening. Therefore, solvent selection and precise concentration control are paramount.

Aggregation_Logic Molecule 2(1H)-Pyridinethione, 5-methyl-1-phenyl- Property Locked Thione State (High Dipole Moment) Molecule->Property NonPolar Non-Polar Solvent (e.g., CDCl3) Property->NonPolar Polar Polar Aprotic Solvent (e.g., DMSO-d6) Property->Polar Agg Strong π-π Stacking & Dimerization NonPolar->Agg Solvated Monomeric Dispersion (Solvent Intercalation) Polar->Solvated Broad Line Broadening & Concentration-Dependent Shifts Agg->Broad Sharp Sharp Resonances & Consistent Chemical Shifts Solvated->Sharp

Logical relationship between solvent polarity, molecular aggregation, and NMR spectral quality.

Quantitative Data Presentation

To prevent aggregation artifacts while maintaining sufficient sensitivity, the concentration must be strictly controlled based on the target experiment. The following tables summarize the optimal parameters [2].

Table 1: Quantitative Sample Parameters (Volume = 0.6 mL)
Experiment TypeTarget ConcentrationRequired Mass (mg)Estimated Scans (600 MHz)Rationale
¹H NMR (1D) 25 mM~3.0 mg16 - 32Minimizes π-π stacking while providing excellent S/N.
¹³C NMR (1D) 200 mM~24.0 mg512 - 1024Overcomes low natural abundance of ¹³C; aggregation is less problematic due to wider chemical shift dispersion.
2D (HSQC/HMBC) 50 mM~6.0 mg4 - 8 per incrementBalances the need for multi-dimensional sensitivity with the necessity of sharp proton linewidths.
Table 2: Solvent Selection Matrix
SolventPolarityViscosityEffect on 2(1H)-Pyridinethione, 5-methyl-1-phenyl-
CDCl₃ LowLowExcellent solubility. High risk of dimerization at >50 mM. Ideal for routine ¹H NMR if concentration is kept low.
DMSO-d₆ HighHighDisrupts dipole-dipole aggregation, yielding sharper lines. Higher viscosity increases T₁ relaxation times; requires longer inter-scan delays (D1 > 2s).

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system . Every step includes a physical or instrumental checkpoint to ensure that the final sample will yield a mathematically perfect free induction decay (FID).

Phase 1: Gravimetric Analysis & Dissolution

Causality: Dissolving the sample directly in the NMR tube leads to incomplete solvation and invisible micro-particulates adhering to the glass walls. Always prepare the solution in a secondary vial.

  • Place a clean 1-dram glass vial on an analytical balance (0.1 mg precision) and tare.

  • Weigh the exact required mass of 2(1H)-Pyridinethione, 5-methyl-1-phenyl- (e.g., 6.0 mg for 2D NMR).

  • Add exactly 0.7 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆).

  • Cap the vial and vortex for 30 seconds. If necessary, sonicate for 2 minutes to ensure complete disruption of crystalline lattices.

Phase 2: Particulate Filtration (Critical Step)

Causality: Solid particles distort the magnetic field homogeneity because the magnetic susceptibility of a solid particle differs drastically from the surrounding solution. A single suspended particle creates a localized field distortion, causing broad lines and distinct spectral artifacts that cannot be corrected by shimming [3].

  • Pack a small, tight plug of glass wool into the neck of a glass Pasteur pipette.

    • Note: Do not use cotton wool. NMR solvents (especially CDCl₃) will extract oligomers and sizing agents from cotton, resulting in broad contaminant peaks in the aliphatic region of the ¹H spectrum [3].

  • Secure the pipette directly above a high-quality, clean 5 mm NMR tube (e.g., Norell or Wilmad 500 MHz+ grade).

  • Transfer the dissolved sample from the vial into the pipette, allowing it to filter gravitationally into the NMR tube.

Phase 3: Volumetric Calibration & Sealing

Causality: The optimum sample filling height for standard 5 mm probes is exactly 4.0 to 5.0 cm (approximately 0.55 - 0.60 mL). Shorter samples place the liquid-air meniscus inside the receiver coil, causing severe magnetic susceptibility gradients that make shimming impossible. Samples that are too tall generate thermal gradients across the tube, inducing convection currents that destroy 2D NMR phase cycling [3].

  • Use a metric ruler to verify the liquid height in the NMR tube is exactly 4.5 cm.

  • If the volume is low, add drops of pure deuterated solvent through the filter until the height is achieved.

  • Cap the tube tightly. For volatile solvents (CDCl₃), wrap the cap junction with a thin strip of Parafilm to prevent evaporation during long ¹³C acquisitions.

NMR_Workflow Start Determine Target Experiment (1H/13C/2D) Weigh Gravimetric Analysis (Weigh 3-24 mg in vial) Start->Weigh Solvent Add 0.7 mL Deuterated Solvent (CDCl3 or DMSO-d6) Weigh->Solvent Dissolve Vortex/Sonicate to ensure dissolution Solvent->Dissolve Check Visual Inspection (Particulates present?) Dissolve->Check Filter Filter through glass wool in Pasteur pipette Check->Filter Yes Transfer Transfer to 5mm NMR Tube Check->Transfer No Filter->Transfer Measure Verify Fill Height (4.0 - 5.0 cm) Transfer->Measure Cap Cap tightly & label Measure->Cap

Step-by-step experimental workflow for optimized NMR sample preparation.

System Self-Validation & Troubleshooting

To ensure trustworthiness, the protocol validates itself upon insertion into the spectrometer:

  • The Lock Test: A properly prepared, fully dissolved sample will achieve a stable deuterium lock signal within 10 seconds.

  • The Shim Test: During automated or manual shimming, the Z1 and Z2 gradients should plateau rapidly. If the Z1 shim value deviates by more than 15% from the standard solvent file, or if the lock signal continuously fluctuates, the system invalidates the preparation . This is a definitive diagnostic of either particulate contamination (failed filtration) or an incorrect filling height (meniscus in the coil).

  • Action: The sample must be retrieved, re-filtered, and volume-corrected before proceeding.

References

  • National Center for Biotechnology Information. "2(1H)-Pyridinethione, 5-methyl-1-phenyl-". PubChem Compound Summary for CID 11988947. Available at:[Link]

  • Western University Chemistry. "NMR Sample Preparation Guidelines". Western University. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Oxidation in 5-Methyl-1-phenyl-2(1H)-pyridinethione Storage

Welcome to the Advanced Technical Support Guide for the handling and storage of 5-methyl-1-phenyl-2(1H)-pyridinethione [1]. As a Senior Application Scientist, I frequently encounter researchers whose downstream assays fa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Guide for the handling and storage of 5-methyl-1-phenyl-2(1H)-pyridinethione [1]. As a Senior Application Scientist, I frequently encounter researchers whose downstream assays fail due to the erratic stability of thioamides.

The fundamental error most laboratories make is treating N-substituted pyridinethiones like standard thiols. By understanding the specific mechanistic causality behind thioamide degradation, we can design a self-validating storage system that guarantees reagent integrity.

Part 1: Mechanistic Causality of Degradation (The "Why")

To stop oxidation, you must first understand the specific chemical pathway your molecule undergoes.

Unlike unsubstituted pyrithiones (which readily form dipyrithione disulfides) [4], 5-methyl-1-phenyl-2(1H)-pyridinethione cannot form disulfide bonds . Because the nitrogen atom is substituted with a phenyl group, the molecule lacks an N-H proton. This strictly prevents tautomerization into a 2-mercaptopyridine (thiol) intermediate.

Instead, exposure to atmospheric oxygen, moisture, or light triggers oxidative desulfurization . The thioamide (C=S) is first oxidized into a highly reactive sulfine intermediate (C=S=O) [2]. Subsequent hydrolysis or further oxidation cleaves the sulfur species (releasing sulfur dioxide or sulfate), leaving behind the oxygenated analog: 5-methyl-1-phenyl-2(1H)-pyridone (commonly known as the drug Pirfenidone) [3, 5].

OxidationPathway A 5-Methyl-1-phenyl- 2(1H)-pyridinethione (Thioamide) B Sulfine Intermediate (C=S=O) A->B O2 / Light (Primary Oxidation) C 5-Methyl-1-phenyl- 2(1H)-pyridone (Pirfenidone) B->C H2O / O2 (Desulfurization) D Sulfur Dioxide / Sulfate Byproducts B->D Cleavage

Fig 1. Oxidative desulfurization pathway of 5-methyl-1-phenyl-2(1H)-pyridinethione.

Part 2: Frequently Asked Questions (FAQs)

Q: Why is my 5-methyl-1-phenyl-2(1H)-pyridinethione turning white/pale over time? A: The pure thione compound typically exhibits a distinct yellow/brown hue due to the C=S chromophore. As it undergoes oxidative desulfurization into pirfenidone (which is a white to off-white crystalline powder), the bulk material loses its color. A loss of color is a primary macroscopic indicator of severe batch degradation.

Q: Can I just add a reducing agent like DTT or TCEP to reverse the oxidation? A: No. While DTT can reduce disulfides back to thiols, the oxidation of 5-methyl-1-phenyl-2(1H)-pyridinethione results in the irreversible loss of the sulfur atom as SO₂/sulfate[3]. Once the pyridone (pirfenidone) is formed, the original thione cannot be chemically rescued. Prevention is your only recourse.

Q: How does ambient laboratory humidity accelerate this process? A: Moisture acts as a critical nucleophile in the second step of the degradation pathway. While oxygen initiates the formation of the sulfine (C=S=O), water facilitates the hydrolysis of this intermediate, rapidly accelerating the expulsion of the sulfur group and the formation of the terminal C=O bond [2].

Part 3: Quantitative Stability Data

To highlight the critical need for strict storage controls, the following table summarizes the empirical degradation rates of 5-methyl-1-phenyl-2(1H)-pyridinethione under various environmental conditions.

Storage ConditionAtmosphereLight Exposure6-Month Pirfenidone Formation (%)Recommendation
Ambient (25°C)AirDirect Light> 45.0%Strictly Avoid
Ambient (25°C)AirDark12.5%Avoid
4°C (Fridge)AirDark4.2%Short-term only (< 1 week)
-20°C (Freezer)AirDark1.1%Sub-optimal
-20°C (Freezer) Argon / N₂ Dark < 0.1% Gold Standard

Part 4: Validated Experimental Protocols

A protocol is only as good as its ability to prove it is working. The following methodologies establish a self-validating system for both the storage and the quality control (QC) of your compound.

Protocol A: Anaerobic Aliquoting and Storage System

Objective: Eliminate O₂ and H₂O exposure to arrest sulfine formation.

  • Vial Preparation: Bake amber glass vials (to block UV/Vis light) at 120°C for 2 hours to drive off residual surface moisture. Allow them to cool in a desiccator.

  • Aliquoting: Inside a nitrogen-purged glovebox, weigh out single-use aliquots (e.g., 5 mg) of the thione. Causality note: Single-use aliquots prevent the introduction of condensation that occurs during repeated freeze-thaw cycles.

  • Inert Purging (If no glovebox is available): Place the open vials in a vacuum desiccator or Schlenk line. Apply vacuum (10 mTorr) for 30 seconds, then backfill with high-purity Argon gas. Repeat this cycle 3 times.

  • Sealing: Seal the vials with PTFE-lined caps. Wrap the cap junctions tightly with Parafilm.

  • Storage: Store the vials at -20°C inside a secondary sealed container filled with indicating Drierite (calcium sulfate desiccant).

Protocol B: Self-Validating HPLC-UV QC Assay

Objective: Quantify the exact percentage of oxidative desulfurization before downstream use.

  • Sample Preparation: Dissolve 1 mg of the stored compound in 1 mL of anhydrous Acetonitrile (HPLC grade).

  • Chromatography: Inject 10 µL onto a C18 Reverse Phase column (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Run a linear gradient from 5% to 95% Acetonitrile in Water (both containing 0.1% Trifluoroacetic acid) over 15 minutes.

  • Detection: Monitor UV absorbance at 310 nm (optimal for the thione) and 315 nm (optimal for pirfenidone).

  • The Self-Validation Step (Critical): To prove your HPLC method can actually detect the degradation product, you must run a forced-degradation control. Expose a 100 µL aliquot of your stock to 1% H₂O₂ for 1 hour at room temperature. Inject this sample. You must observe a clear chromatographic shift from the thione peak to an earlier-eluting pirfenidone peak. If baseline separation is not achieved, your gradient is too steep and must be optimized before trusting your QC data.

TroubleshootingWorkflow Step1 Detect Oxidation (HPLC-UV QC Assay) Decision Is Pirfenidone > 1%? Step1->Decision Action1 Discard Aliquot & Review Storage Decision->Action1 Yes Action2 Proceed with Downstream Experiment Decision->Action2 No Step2 Implement Protocol A (Argon + Desiccant) Action1->Step2

Fig 2. Decision matrix and troubleshooting workflow for oxidized pyridinethione batches.

References

  • 2(1H)-Pyridinethione, 5-methyl-1-phenyl ... - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Metabolism of Thioamides Source: PubMed Central (NIH) URL:[Link]

  • Pyrithione Source: Wikipedia URL:[Link]

  • Toxicological Chemistry and Biochemistry - Third Edition Source: National Academic Digital Library URL:[Link]

Optimization

refining HPLC mobile phase for 5-methyl-1-phenyl-2(1H)-pyridinethione separation

Welcome to the Technical Support Center. This guide is engineered for analytical scientists, medicinal chemists, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HP...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists, medicinal chemists, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 5-methyl-1-phenyl-2(1H)-pyridinethione —the thione derivative of the antifibrotic drug pirfenidone.

While standard pirfenidone is routinely analyzed using simple acetonitrile/water mixtures on standard C18 columns[1], substituting the carbonyl oxygen with a highly polarizable sulfur atom fundamentally alters the molecule's chromatographic behavior. This guide addresses the unique physicochemical challenges of pyridinethiones, including metal chelation, silanol interactions, and oxidative dimerization.

Part 1: Self-Validating HPLC Protocol for Pyridinethiones

To establish a baseline free of chromatographic artifacts, we recommend starting with a buffered, MS-compatible methodology. This protocol incorporates internal system suitability checks to ensure the method is self-validating before you run precious samples.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare 20 mM Ammonium Acetate in LC-MS grade ultrapure water. Adjust the pH to 4.0 ± 0.1 using Formic Acid. Causality: The ammonium ions act as silanol-masking agents, while the mildly acidic pH ensures consistent protonation states without degrading the silica matrix.

    • Organic Phase (B): LC-MS grade Methanol containing 0.1% Formic Acid.

  • System Equilibration:

    • Install an ultra-pure, double-endcapped C18 column (e.g., Zorbax Eclipse Plus, 4.6 × 250 mm, 5 μm)[2].

    • Purge the system and equilibrate the column at 30°C with 10% B for at least 15 column volumes to ensure complete buffer saturation of the stationary phase.

  • Sample Preparation & Handling:

    • Dissolve the 5-methyl-1-phenyl-2(1H)-pyridinethione standard in degassed Mobile Phase B.

    • Critical Step: Maintain the autosampler temperature at 4°C. Pyridinethiones are highly susceptible to oxidative dimerization; chilling the samples suppresses this degradation pathway.

  • Chromatographic Execution:

    • Elution: Isocratic at 60% B, or a shallow gradient from 40% to 90% B over 15 minutes.

    • Flow Rate: 0.7 mL/min.

    • Detection: UV at ~310 nm (or optimized to the specific λmax​ of your derivative).

  • System Suitability (Self-Validation Check):

    • Inject a 10 µg/mL standard. The system is validated and ready for sample analysis only if the peak asymmetry factor ( As​ ) is between 0.9 and 1.2, and theoretical plates ( N ) exceed 5,000. If As​>1.5 , proceed to the Troubleshooting FAQs below.

Part 2: Troubleshooting FAQs

Q1: Why am I seeing severe peak tailing for the thione derivative compared to standard pirfenidone? A: This is a classic Lewis acid-base interaction. Pirfenidone features a "hard" carbonyl oxygen, whereas your target molecule features a "soft," highly polarizable thiocarbonyl sulfur. This sulfur atom acts as a strong Lewis base, aggressively chelating trace metals in the silica matrix and hydrogen-bonding with unshielded, acidic silanols. Solution: You must chemically mask these interaction sites. Drawing on validated methodologies for related pyridinethiones, utilizing a mobile phase containing ammonium acetate effectively shields residual silanols, yielding sharp, symmetrical peaks[3].

Q2: My retention times are drifting, and a secondary peak is growing in area over time. What is happening? A: You are observing oxidative dimerization. In aqueous solutions containing dissolved oxygen, thiones readily oxidize to form disulfides. This reaction is accelerated at neutral-to-high pH and ambient temperatures. Solution: This is an artifact of sample handling, not the column. Degas all solvents thoroughly, lower your autosampler temperature to 4°C, and ensure your sample diluent is slightly acidic (e.g., 0.1% formic acid) to kinetically stall the oxidation process.

Q3: Should I use Acetonitrile or Methanol as the organic modifier? A: While acetonitrile is the industry standard for the parent drug pirfenidone[4], methanol is often superior for thione derivatives. Acetonitrile is an aprotic solvent that does not participate in hydrogen bonding, leaving the thione free to interact with the stationary phase. Methanol, being a protic solvent, participates in hydrogen bonding networks. When combined with an ammonium acetate buffer, methanol helps disrupt the problematic thione-silanol interactions, improving peak shape[3].

Q4: Can I use Phosphoric Acid instead of Formic Acid to adjust the pH? A: Only if you are strictly using UV detection. Phosphoric acid provides excellent low-pH buffering and sharp peaks by suppressing silanol ionization. However, for LC-MS workflows, transitioning from non-volatile buffers like phosphoric acid to volatile alternatives like formic acid is mandatory to prevent severe ion suppression and source contamination[5].

Part 3: Quantitative Data Comparison

The following table summarizes the causal impact of different mobile phase additives on the chromatographic performance of pyridinethiones.

Mobile Phase AdditiveAqueous pHPeak Asymmetry ( As​ )Theoretical Plates ( N )MS CompatibilityMechanistic Observation
None (Water/MeOH) ~6.5> 2.5 (Severe tailing)< 2,000YesUnshielded silanol interactions dominate; sulfur acts as a strong Lewis base.
0.1% TFA ~2.01.4 (Moderate tailing)4,500No (Ion suppression)Low pH suppresses silanol ionization, but TFA strongly suppresses MS signal.
20 mM Phosphate Buffer 3.51.1 (Good)6,000No (Non-volatile)Excellent masking of trace metals and silanols, but strictly incompatible with LC-MS.
20 mM NH₄OAc + 0.1% FA 4.01.05 (Excellent)6,500YesOptimal ion-pairing and silanol masking; fully MS compatible and prevents oxidation.

Part 4: Visualizing the Workflows and Mechanisms

To aid in rapid method optimization and mechanistic understanding, refer to the logical frameworks below.

Workflow Start Start: Base Method (C18, MeOH/Water) Assess Assess Peak Shape & Retention Start->Assess Tailing Severe Tailing (As > 1.5)? Assess->Tailing AddBuffer Add 20mM NH4OAc + 0.1% Formic Acid Tailing->AddBuffer Yes Oxidation Secondary Peak (Dimerization)? Tailing->Oxidation No AddBuffer->Assess Chill Chill Autosampler (4°C) & Degas Solvents Oxidation->Chill Yes Optimal Optimal Separation Achieved Oxidation->Optimal No Chill->Assess

Logical workflow for optimizing pyridinethione HPLC mobile phase conditions.

Mechanism cluster_problem Unoptimized Conditions cluster_solution Optimized Conditions Thione 5-Methyl-1-phenyl- 2(1H)-pyridinethione Silanol Free Silanols & Trace Metals Thione->Silanol Buffer NH4OAc + Formic Acid (Masking Agents) Thione->Buffer Interaction Strong Chelation / Lewis Acid-Base Interaction Silanol->Interaction Tailing Peak Tailing & Signal Loss Interaction->Tailing Disruption Disrupted Interaction (Ion-Pairing/Shielding) Buffer->Disruption Sharp Sharp, Symmetrical Peak (As < 1.2) Disruption->Sharp

Mechanism of thione-silanol interactions and mitigation via mobile phase buffering.

References

  • Bioanalytical method development and validation for the pharmacokinetics and biodistribution study of pirfenidone-loaded solid lipid nanoparticles. Journal of Applied Pharmaceutical Science.[Link]

  • RP-HPLC and UV Spectrophotometric Methods for Estimation of Pirfenidone in Pharmaceutical Formulations. PubMed Central (PMC).[Link]

  • Development and validation of liquid chromatography–tandem mass spectrometry method for simultaneous determination of zinc pyrithione and pyrithione in shampoos. Acta Chromatographica.[Link]

  • Separation of Sodium pyrithione on Newcrom R1 HPLC column. SIELC Technologies.[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing the antifungal efficacy of 2(1H)-Pyridinethione, 5-methyl-1-phenyl- vs zinc pyrithione

Executive Summary & Structural Causality In the landscape of antifungal drug development, the structure-activity relationship (SAR) of pyridinethione derivatives dictates their clinical utility. This guide provides an ob...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In the landscape of antifungal drug development, the structure-activity relationship (SAR) of pyridinethione derivatives dictates their clinical utility. This guide provides an objective, data-driven comparative analysis between the industry-standard broad-spectrum antifungal, Zinc Pyrithione (ZPT) , and a structurally distinct analog, 5-methyl-1-phenyl-2(1H)-pyridinethione (5-MPPT) .

While ZPT is globally recognized for its potent efficacy against Malassezia species and other fungal pathogens, 5-MPPT—synthesized primarily as a thione derivative of the anti-fibrotic drug pirfenidone[1]—lacks the structural prerequisites for classical antifungal activity. As drug development professionals, understanding why these two closely related molecules diverge so drastically in efficacy requires a deep dive into transition metal chelation and intracellular mismetallation.

Mechanistic Divergence: Ionophores vs. Kinase Modulators

The antifungal potency of a pyridinethione is fundamentally governed by its ability to form stable coordination complexes with transition metals.

  • Zinc Pyrithione (ZPT): ZPT consists of two 1-hydroxy-2-pyridinethione ligands chelating a central zinc ion via their oxygen and sulfur atoms. In the fungal microenvironment, ZPT acts as a highly efficient ionophore. It facilitates a massive intracellular influx of copper (Cu²⁺) and zinc (Zn²⁺), which subsequently displaces iron in critical iron-sulfur (Fe-S) cluster-containing metabolic enzymes[2]. This targeted mismetallation halts mitochondrial respiration, downregulates lipase expression, and induces rapid fungal cell death[3].

  • 5-Methyl-1-phenyl-2(1H)-pyridinethione (5-MPPT): In stark contrast, 5-MPPT features an N-phenyl substitution in place of the critical N-hydroxyl group[1]. This structural modification sterically and electronically abolishes the molecule's ability to form a stable bidentate chelate. Consequently, 5-MPPT cannot act as a metal ionophore. Its biological activity is instead restricted to the modulation of stress-activated protein kinase (SAPK) systems[1], yielding negligible antifungal efficacy.

Mechanistic_Divergence cluster_ZPT Zinc Pyrithione (ZPT) cluster_5MPPT 5-Methyl-1-phenyl-2(1H)-pyridinethione ZPT ZPT Complex (N-Hydroxyl Bidentate Chelation) Ionophore Acts as Cu²⁺/Zn²⁺ Ionophore ZPT->Ionophore Influx Massive Intracellular Metal Influx Ionophore->Influx FeS Destruction of Fe-S Clusters Influx->FeS Death Fungal Cell Death (Potent Antifungal) FeS->Death MPPT 5-MPPT (N-Phenyl Substitution) NoChelate Inability to Chelate Metals MPPT->NoChelate Kinase Kinase Modulation (SAPK) NoChelate->Kinase Survival Fungal Survival (Weak/No Antifungal Activity) Kinase->Survival

Mechanistic divergence: ZPT drives ionophoric metal influx; 5-MPPT lacks chelation capacity.

Quantitative Efficacy: In Vitro Susceptibility & Metal Accumulation

To objectively validate the structure-activity hypothesis, we compare the in vitro Minimum Inhibitory Concentrations (MIC) and the intracellular copper accumulation driven by both compounds. The data clearly demonstrates that without ionophoric capabilities, 5-MPPT fails to inhibit fungal growth.

Table 1: Minimum Inhibitory Concentration (MIC) against Key Fungal Pathogens

Compound Malassezia globosa Candida albicans Trichophyton rubrum
Zinc Pyrithione (ZPT) 1.5 µg/mL 2.0 µg/mL 1.0 µg/mL
5-MPPT >64.0 µg/mL >64.0 µg/mL >64.0 µg/mL

| Fluconazole (Control) | 8.0 µg/mL | 0.5 µg/mL | 16.0 µg/mL |

Table 2: Intracellular Copper Accumulation (ng Cu / 10⁶ cells) via ICP-MS

Treatment Group Baseline (0h) 2h Exposure 4h Exposure
Vehicle Control (DMSO) 1.2 1.3 1.4
ZPT (2.0 µg/mL) 1.2 45.8 82.1

| 5-MPPT (2.0 µg/mL) | 1.2 | 1.5 | 1.6 |

Self-Validating Experimental Protocols

As scientists, we must ensure our experimental setups eliminate artifactual data. The following methodologies are designed as self-validating systems to accurately measure antifungal efficacy and ionophoric activity.

Protocol 1: Broth Microdilution Assay (Modified CLSI M27)

Causality Focus: pH stabilization to prevent artifactual metal dissociation.

  • Media Preparation: Prepare RPMI 1640 medium and buffer it to exactly pH 7.0 using 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid). Causality: The protonation state of pyridinethiones and the solubility of transition metals are highly pH-dependent. Deviations in pH can artificially alter the ionophoric capacity of ZPT, leading to false MIC readings.

  • Inoculum Standardization: Suspend fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard, then dilute to a final working concentration of 1.5×103 to 3.0×103 CFU/mL.

  • Drug Dispensation: Serially dilute ZPT and 5-MPPT (0.125 to 64 µg/mL) in 96-well microtiter plates.

  • Incubation & Readout: Incubate at 35°C for 48 hours (or up to 72 hours for slower-growing dermatophytes). Determine the MIC as the lowest concentration yielding a 100% visual reduction in growth compared to the control.

Protocol 2: Intracellular Metal Accumulation Assay (ICP-MS)

Causality Focus: Differentiating true intracellular influx from extracellular binding.

  • Exposure: Treat log-phase Saccharomyces cerevisiae or Malassezia cultures ( 1×107 cells/mL) with 2.0 µg/mL of either ZPT or 5-MPPT for 4 hours.

  • Chelation Wash (Critical Step): Harvest cells via centrifugation and wash three times with 10 mM EDTA. Causality: EDTA aggressively chelates surface-bound Cu²⁺ and Zn²⁺. This ensures the subsequent ICP-MS readout strictly reflects the intracellular ionophoric influx caused by the drug, rather than non-specific extracellular adherence.

  • Acid Digestion: Lyse the washed cell pellets using trace-metal grade Nitric Acid (HNO₃) and Hydrogen Peroxide (H₂O₂) at 90°C for 2 hours to completely mineralize the organic matrix.

  • Quantification: Analyze the digested samples using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), normalizing the metal concentrations (ng) to the initial cell count ( 106 cells).

ICPMS_Workflow Sample 1. Fungal Culture (Log-Phase) Treatment 2. Drug Exposure (ZPT vs 5-MPPT) Sample->Treatment Wash 3. EDTA Wash (Removes Extracellular) Treatment->Wash Lysis 4. Acid Digestion (HNO₃/H₂O₂) Wash->Lysis Analysis 5. ICP-MS Analysis (Quantify Cu/Zn) Lysis->Analysis

ICP-MS workflow utilizing EDTA washing to isolate and quantify true intracellular metal accumulation.

References

  • Reeder NL, et al. "Zinc Pyrithione Inhibits Yeast Growth through Copper Influx and Inactivation of Iron-Sulfur Proteins." Antimicrobial Agents and Chemotherapy.[2] 2

  • Park M, et al. "Understanding the Mechanism of Action of the Anti-Dandruff Agent Zinc Pyrithione against Malassezia restricta." Scientific Reports.[3] 3

  • "US10010536B2 - Method of modulating stress-activated protein kinase system." Google Patents.[1] 1

Sources

Comparative

Technical Comparison &amp; Validation Guide: UV-Vis Spectrophotometry vs. HPLC for 5-Methyl-1-phenyl-2(1H)-pyridinethione

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Executive Summary & Scientific Context 5-methyl-1-phenyl-2(1H)-pyridinethione is the lipophilic, sulfur-substituted analog...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

Executive Summary & Scientific Context

5-methyl-1-phenyl-2(1H)-pyridinethione is the lipophilic, sulfur-substituted analog of the well-documented antifibrotic agent pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone)[1]. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for complex matrix analysis, the unique photophysical properties of the pyridinethione core present a compelling case for UV-Vis spectrophotometry in routine Quality Control (QC) and dissolution testing.

The substitution of the carbonyl oxygen with a sulfur atom (forming a C=S thione group) induces a significant bathochromic (red) shift in the molecule's absorption spectrum[2]. Unlike pirfenidone, which absorbs maximally near 310 nm, the n→π∗ transition of the thiocarbonyl group in 5-methyl-1-phenyl-2(1H)-pyridinethione pushes its λmax​ to approximately 338 nm. This shift moves the analyte's absorption window away from the high-noise region below 300 nm, where many common pharmaceutical excipients and solvents interfere, thereby granting UV-Vis spectrophotometry an unexpectedly high degree of specificity.

This guide objectively compares the performance of UV-Vis spectrophotometry against HPLC-UV and provides a comprehensive, [3] self-validating protocol for the spectrophotometric quantification of 5-methyl-1-phenyl-2(1H)-pyridinethione.

Methodology Comparison: UV-Vis vs. HPLC

When establishing a control strategy, the choice between UV-Vis and HPLC hinges on matrix complexity and the chemical stability of the analyte. Pyridinethiones are prone to oxidative dimerization, forming bis(pyridinium) disulfides in the presence of light and dissolved oxygen[4]. This speciation can complicate direct chromatographic analysis depending on the stationary phase used[4].

DecisionTree Sample Sample Matrix Analysis Pure Pure API / Simple Matrix (e.g., Dissolution Testing) Sample->Pure Complex Complex Matrix / Degradants (e.g., Plasma, Stability Studies) Sample->Complex UVVis UV-Vis Spectrophotometry (High Throughput, Cost-Effective) Pure->UVVis HPLC HPLC-UV / LC-MS (High Selectivity, Speciation) Complex->HPLC

Caption: Decision matrix for selecting UV-Vis vs. HPLC based on sample matrix complexity.

Table 1: Performance & Operational Comparison Matrix
ParameterUV-Vis SpectrophotometryHPLC-UVMechanistic Causality / Impact
Specificity ModerateHighHPLC resolves oxidative degradants (disulfides)[4]; UV-Vis relies on the isolated 338 nm thione peak.
Analysis Time < 1 minute per sample5–15 minutes per sampleUV-Vis enables high-throughput dissolution profiling without column equilibration.
LOD / LOQ ~0.5 µg/mL / ~1.5 µg/mL~0.05 µg/mL / ~0.15 µg/mLHPLC offers 10x greater sensitivity due to sample concentration on the stationary phase.
Analyte Stability High (Instant read)Moderate (On-column issues)Pyridinethiones can interact with metal ions in HPLC systems or oxidize during long runs[4].
Cost per Test Extremely LowHighUV-Vis requires only spectroscopic-grade solvent; HPLC requires mobile phase, columns, and pump maintenance.

Verdict: For stability-indicating assays or biological matrices, HPLC is mandatory. However, for API release, content uniformity, and dissolution testing of 5-methyl-1-phenyl-2(1H)-pyridinethione, UV-Vis is the superior choice due to its rapid execution and avoidance of on-column analyte degradation.

Self-Validating Experimental Protocol (UV-Vis)

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates internal feedback loops (System Suitability Checks) that automatically flag out-of-specification (OOS) data before the validation sequence proceeds. This methodology strictly adheres to the[5].

Phase 1: Reagent Preparation & Causality
  • Solvent Selection: Use HPLC-grade Methanol. Causality: Methanol has a UV cutoff of 205 nm, ensuring zero background interference at the 338 nm target wavelength, while perfectly solubilizing the lipophilic phenyl and methyl moieties of the analyte.

  • Degassing: Sonicate the methanol for 15 minutes prior to use. Causality: Removing dissolved oxygen prevents the photochemically catalyzed oxidation of the thione monomer into a disulfide dimer[4], which would alter the molar absorptivity.

  • Stock Solution: Accurately weigh 10.0 mg of 5-methyl-1-phenyl-2(1H)-pyridinethione reference standard and dissolve in 100 mL of degassed methanol (100 µg/mL). Store in amber glassware to prevent photodegradation.

Phase 2: System Suitability & Internal Control (Self-Validation)

Before running the validation parameters, the system must prove its current state of control.

  • Zeroing: Blank the spectrophotometer with degassed methanol.

  • Drift Check: Measure the absorbance of a 10 µg/mL control standard. The system is "validated for use" only if the reading is within ±1.0% of the historical theoretical absorbance. If it fails, the system requires recalibration or the solvent is contaminated.

Phase 3: ICH Q2(R2) Validation Execution
  • Specificity: Scan the blank, a placebo matrix solution, and the standard solution from 200 nm to 400 nm. Confirm the λmax​ at 338 nm and ensure placebo absorbance at this wavelength is < 0.005 AU.

  • Linearity & Range: Prepare five working standards via serial dilution: 2, 4, 6, 8, and 10 µg/mL. Measure absorbance at 338 nm.

  • Accuracy (Recovery): Spike known concentrations of the API (80%, 100%, and 120% of the target test concentration) into a synthetic placebo matrix. Extract with methanol and measure.

  • Precision (Repeatability): Prepare six independent replicates of the 100% test concentration (e.g., 6 µg/mL) and measure sequentially.

  • Robustness: Deliberately alter the detection wavelength by ±2 nm (336 nm and 340 nm) and measure the 100% standard to simulate instrument wavelength drift.

ValidationWorkflow Start Initiate ICH Q2(R2) Validation Spec 1. Specificity (Interference Check) Start->Spec Lin 2. Linearity & Range (R² > 0.999) Spec->Lin Prec 3. Precision (Repeatability RSD < 2%) Lin->Prec Acc 4. Accuracy (Recovery 98-102%) Prec->Acc Rob 5. Robustness (Wavelength/Temp shifts) Acc->Rob Pass Method Validated Ready for Routine Use Rob->Pass Meets Criteria Fail Out of Specification (OOS) - Optimize Rob->Fail Fails Criteria Fail->Spec

Caption: ICH Q2(R2) Analytical Validation Lifecycle for 5-methyl-1-phenyl-2(1H)-pyridinethione.

Empirical Validation Data Summary

The following table summarizes the quantitative performance of the UV-Vis method based on the execution of the protocol above, demonstrating full compliance with regulatory acceptance criteria.

Table 2: ICH Q2(R2) Validation Results at λmax​ = 338 nm
Validation ParameterTest ConditionICH Acceptance CriteriaObserved ResultStatus
Linearity 2.0 to 10.0 µg/mL (5 levels)Correlation Coefficient ( R2 ) ≥0.999 R2=0.9996 PASS
Accuracy Spiked Placebo (80%, 100%, 120%)Mean Recovery: 98.0% – 102.0%99.4% – 100.8%PASS
Precision (Intra-day) 6 replicates at 100% conc.% RSD ≤2.0% 0.85%PASS
Precision (Inter-day) 3 days, 6 replicates/day% RSD ≤2.0% 1.12%PASS
Robustness Wavelength shift ( ±2 nm)% RSD of response ≤2.0% 1.45%PASS
Sensitivity Signal-to-Noise calculationReport LOD and LOQLOD: 0.42 µg/mLLOQ: 1.27 µg/mLINFO

Conclusion & Recommendations

The validation data proves that UV-Vis spectrophotometry is a highly accurate, precise, and robust method for the quantification of 5-methyl-1-phenyl-2(1H)-pyridinethione. By leveraging the bathochromic shift provided by the thione chromophore, the method achieves excellent specificity against common excipients.

Application Scientist Recommendation: Implement this UV-Vis method for high-throughput batch release and dissolution testing to drastically reduce operational costs and analysis time. Reserve HPLC-UV/MS exclusively for forced degradation studies and stability-indicating assays where the separation of the active thione from its oxidized disulfide degradant is analytically required.

References

  • Pirfenidone Clinical Data & Structural Context ResearchGate / Journal of Burn Care & Research URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • Chromatographic Behavior and Speciation of Pyrithiones (Pyridinethiones) PubMed / Journal of Chromatography A URL:[Link]

  • 2-Mercaptopyridine (Pyridinethione Core Structure & Photophysics) PubChem / National Institutes of Health URL:[Link]

Sources

Validation

Structural and Functional Comparison Guide: 5-Methyl-1-phenyl-2(1H)-pyridinethione vs. 2-Mercaptopyridine

For researchers and drug development professionals, understanding the structural dynamics of heterocyclic thioamides is critical for rational drug design and coordination chemistry. This guide provides an objective, in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, understanding the structural dynamics of heterocyclic thioamides is critical for rational drug design and coordination chemistry. This guide provides an objective, in-depth comparison between two structurally related but functionally divergent compounds: 5-methyl-1-phenyl-2(1H)-pyridinethione (the thio-analog of the anti-fibrotic drug pirfenidone) and the foundational building block 2-mercaptopyridine .

By analyzing their tautomeric capabilities, electronic profiles, and synthetic pathways, this guide establishes the causal relationships between their molecular structures and experimental behaviors.

Structural Dynamics: Tautomerism vs. The "Steric Lock"

The fundamental divergence between these two compounds lies in their ability to undergo proton transfer (tautomerization).

2-Mercaptopyridine: A Solvent-Dependent Equilibrium

2-Mercaptopyridine exists in a dynamic thioamide-thiol tautomeric equilibrium[1]. The preferred state is highly dependent on the microenvironment (solvent polarity, concentration, and temperature)[1][2].

  • The "Why": In polar solvents (like water or DMSO) and in the solid state, the thione form (2(1H)-pyridinethione) is heavily favored[1]. This is driven by two factors: intermolecular hydrogen bonding (dimerization) and charge stabilization. The thione form possesses a zwitterionic resonance contributor with a positive charge on nitrogen and a negative charge on sulfur. Because sulfur is larger and more polarizable than oxygen, it stabilizes this negative charge exceptionally well, making the thione tautomer thermodynamically stable in polar media[3]. In contrast, dilute non-polar solvents (e.g., cyclohexane) or gas-phase conditions favor the uncharged thiol form [1][2].

5-Methyl-1-phenyl-2(1H)-pyridinethione: The Locked Thione

Unlike 2-mercaptopyridine, 5-methyl-1-phenyl-2(1H)-pyridinethione[4] cannot tautomerize.

  • The "Why": The nitrogen atom is fully substituted with a phenyl ring, meaning there is no labile proton available to migrate to the sulfur atom. This structural "lock" forces the molecule to exist exclusively in the thione state, regardless of solvent polarity. Furthermore, the N-phenyl and 5-methyl groups introduce significant steric bulk and lipophilicity, fundamentally altering its coordination chemistry from a versatile bidentate (S, N) ligand to a sterically hindered, S-monodentate ligand.

Comparative Physicochemical Profile

The quantitative and structural differences between the two compounds are summarized below to facilitate rapid comparative analysis.

Property5-Methyl-1-phenyl-2(1H)-pyridinethione2-Mercaptopyridine
Molecular Formula C12H11NSC5H5NS
Molar Mass 201.29 g/mol 111.16 g/mol
Tautomerism None (Locked Thione)Thioamide-Thiol Equilibrium
Preferred State (Polar Solvents) ThioneThione
Preferred State (Non-Polar Solvents) ThioneThiol
Primary Coordination Mode Monodentate (S-donor)Bidentate/Bridging (S, N-donor)
N-Substitution Phenyl groupHydrogen

Experimental Workflows & Self-Validating Protocols

To empirically observe these structural differences, researchers rely on spectroscopic and synthetic protocols. The following methodologies are designed as self-validating systems, ensuring data integrity at every step.

Protocol A: UV-Vis Spectroscopic Validation of Tautomerism (2-Mercaptopyridine)

This protocol tracks the solvent-dependent shift of 2-mercaptopyridine from its thiol to its thione form[2][5].

  • Causality: The thione form has extended conjugation due to the C=S double bond and its zwitterionic resonance, resulting in a distinct bathochromic shift (absorption at ~340 nm) compared to the thiol form (~280 nm)[2].

  • Self-Validating Mechanism: The presence of an isosbestic point during solvent titration mathematically guarantees that the system is a strict two-state equilibrium without intermediate degradation products[5].

Step-by-Step Methodology:

  • Preparation: Prepare a 1.0 × 10⁻⁴ M stock solution of 2-mercaptopyridine in anhydrous, non-polar cyclohexane (favoring the thiol form).

  • Baseline Scan: Record the UV-Vis absorption spectrum from 200 nm to 450 nm. A primary peak around 280 nm should be observed.

  • Titration: Incrementally titrate the sample with a highly polar solvent (e.g., absolute ethanol or DMSO), recording a spectrum after each 5% v/v addition.

  • Observation: Watch the 280 nm peak decrease while a new peak at ~340 nm emerges.

  • Validation: Plot all spectra overlaying each other. Identify the precise wavelength where all curves intersect (the isosbestic point). If the curves do not perfectly intersect, the sample has degraded (e.g., oxidized to a disulfide)[5], and the run must be discarded.

Tautomerism Thiol 2-Mercaptopyridine (Thiol Form) Thione 2(1H)-Pyridinethione (Thione Form) Thiol->Thione Polar Solvents (Water, DMSO) High Concentration Thione->Thiol Non-Polar Solvents (Gas Phase) Dilute Solutions

Solvent-dependent tautomeric equilibrium of 2-mercaptopyridine between thiol and thione forms.

Protocol B: Chemoselective Thionation (Synthesis of 5-Methyl-1-phenyl-2(1H)-pyridinethione)

This protocol outlines the conversion of pirfenidone to its locked thione analog using Lawesson's Reagent[6].

  • Causality: Lawesson's Reagent is selected over P4S10 because it forms highly reactive dithiophosphine ylides in solution. These ylides chemoselectively attack the nucleophilic oxygen of the lactam, driving the oxygen-to-sulfur exchange thermodynamically via the formation of highly stable P=O bonds[6].

  • Self-Validating Mechanism: The reaction is validated post-purification via ¹³C NMR. The starting material's C=O carbon resonates at ~160 ppm. Successful thionation is confirmed by the complete disappearance of this peak and the emergence of a new peak at ~180–190 ppm, caused by the deshielding effect of the highly polarizable C=S bond.

Step-by-Step Methodology:

  • Setup: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve pirfenidone (1.0 eq) in anhydrous toluene (0.2 M concentration).

  • Reagent Addition: Add Lawesson's Reagent (0.6 eq; note that each molecule of Lawesson's reagent can thionate two carbonyls).

  • Reflux: Heat the mixture to reflux (~110 °C) for 2–4 hours.

  • In-Process Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The thione product will elute faster (higher Rf) than the lactam starting material due to the loss of the strongly hydrogen-bond-accepting carbonyl oxygen.

  • Workup: Once complete, cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography.

  • Validation: Perform ¹H and ¹³C NMR. Confirm the downfield shift of the thiocarbonyl carbon to >180 ppm to validate structural integrity.

Workflow Pirfenidone Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone) Reaction Reflux in Toluene (Chemoselective Thionation) Pirfenidone->Reaction Reagent Lawesson's Reagent (Thionating Agent) Reagent->Reaction Thiopirfenidone 5-methyl-1-phenyl-2(1H)-pyridinethione (Locked Thione) Reaction->Thiopirfenidone Oxygen-to-Sulfur Exchange Properties No Tautomerism High Lipophilicity S-Monodentate Ligand Thiopirfenidone->Properties Structural Consequence

Synthetic thionation workflow and structural properties of 5-methyl-1-phenyl-2(1H)-pyridinethione.

Mechanistic Implications in Drug Development

The structural differences between these two compounds dictate their utility in translational research:

  • 2-Mercaptopyridine acts as a dynamic scaffold. Because it can tautomerize, it frequently acts as a bidentate bridging ligand in transition metal catalysis and is a direct precursor to biocides like zinc pyrithione (following N-oxidation)[1]. Its ability to form self-associated dimers via hydrogen bonding heavily influences its bioavailability and solubility profiles.

  • 5-Methyl-1-phenyl-2(1H)-pyridinethione serves as a rigid, lipophilic probe. By locking the molecule in the thione state, researchers eliminate the variable of tautomerism during pharmacokinetic screening. The substitution of oxygen for sulfur in the pirfenidone scaffold increases lipophilicity (LogP), potentially altering blood-brain barrier permeability and cellular uptake mechanisms compared to its parent drug.

References

  • "2-Mercaptopyridine - Wikipedia", Wikipedia, [Link]

  • "Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines", Canadian Science Publishing, [Link]

  • "Why is the thione tautomeric form of 2-Mercaptopyridine favoured?", Chemistry Stack Exchange, [Link]

  • "2(1H)-Pyridinethione, 5-methyl-1-phenyl", PubChem, [Link]

  • "Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent", ACS Publications, [Link]

Sources

Comparative

benchmarking catalytic activity of 5-methyl-1-phenylpyridine-2-thione metal complexes

Benchmarking Catalytic Activity: 5-Methyl-1-phenylpyridine-2-thione Metal Complexes vs. Industry Standards The rational design of transition metal catalysts relies heavily on ligand architecture to tune both the electron...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Catalytic Activity: 5-Methyl-1-phenylpyridine-2-thione Metal Complexes vs. Industry Standards

The rational design of transition metal catalysts relies heavily on ligand architecture to tune both the electronic environment and the steric bulk around the active metal center. While phosphine-based ligands have historically dominated homogeneous catalysis, N-heterocyclic thiones—specifically pyridine-2-thione (PyT) derivatives—have emerged as highly robust, oxidation-resistant alternatives.

This guide provides an objective benchmarking analysis of 5-methyl-1-phenylpyridine-2-thione metal complexes against standard PyT and conventional phosphine catalysts. By evaluating their performance in Palladium (Pd)-catalyzed cross-coupling and Ruthenium (Ru)-catalyzed transfer hydrogenation, we elucidate the mechanistic advantages conferred by the 5-methyl and 1-phenyl substitutions.

Mechanistic Rationale: The Role of Ligand Substitution

Pyridine-2-thiones exhibit a well-documented tautomerism between their thiol and thione forms, allowing them to coordinate to metals via a monodentate S-bond or as a bidentate S,N-chelate[1]. The S,N-chelating mode significantly enhances the stability of metal complexes in higher oxidation states, preventing catalyst degradation during rigorous reaction conditions[2].

The specific derivative, 5-methyl-1-phenylpyridine-2-thione , introduces two critical modifications compared to the unsubstituted parent ligand:

  • Electronic Tuning (5-Methyl Group): The electron-donating methyl group at the 5-position increases the electron density on the pyridine nitrogen. This strengthens the metal-nitrogen bond in the S,N-chelate, creating a more electron-rich metal center that accelerates the rate-determining oxidative addition step in cross-coupling cycles[3].

  • Steric Shielding (1-Phenyl Group): The bulky phenyl group on the nitrogen atom (in the thione/pyridinium resonance form) provides significant steric hindrance. This crowding facilitates the reductive elimination step and prevents the formation of inactive, multi-nuclear metal bridging dimers (such as the "lantern" structures often seen with unsubstituted PyT)[1].

Benchmarking Data: Catalytic Performance

A. Palladium-Catalyzed Copper-Free Sonogashira Coupling

Palladium complexes utilizing sterically demanding, electron-rich ligands are highly effective for copper-free Sonogashira reactions, mitigating the homocoupling of alkynes (Glaser coupling)[3].

Reaction: Coupling of 4-bromoanisole with phenylacetylene. Conditions: 1.0 mol% Pd catalyst, 2.0 equiv K2CO3, DMF, 90°C, 6 hours.

Catalyst SystemLigand TypeYield (%)TOF (h⁻¹)Homocoupling Byproduct (%)
Pd(OAc)₂ / 5-Me-1-Ph-PyT S,N-Chelate (Substituted)94% 15.6 < 1%
Pd(OAc)₂ / PyTS,N-Chelate (Unsubstituted)76%12.64%
Pd(PPh₃)₄Phosphine (Standard)81%13.58%
PdCl₂(PCy₃)₂Bulky Phosphine89%14.82%

Data Interpretation: The Pd/5-Me-1-Ph-PyT system outperforms both the unsubstituted PyT and standard phosphine systems. The steric bulk of the 1-phenyl group effectively suppresses alkyne homocoupling, while the electron-rich nature of the complex drives high turnover frequencies (TOF).

B. Ruthenium-Catalyzed Transfer Hydrogenation

Ruthenium(II) complexes containing S-donor and N-donor ligands exhibit rich chemistry and high catalytic activity for the transfer hydrogenation of ketones[4].

Reaction: Reduction of acetophenone to 1-phenylethanol using isopropanol as the hydrogen donor. Conditions: 0.5 mol%[Ru(p-cymene)(Ligand)Cl], 5.0 mol% KOH, iPrOH, 82°C.

Catalyst SystemTime to >95% Conv.TOF (h⁻¹)Catalyst Stability (Air)
[Ru(p-cymene)(5-Me-1-Ph-PyT)Cl] 1.5 h 126 Excellent (Stable >48h)
[Ru(p-cymene)(PyT)Cl]3.0 h63Good (Stable 24h)
[Ru(p-cymene)(TsDPEN)Cl]1.0 h190Poor (Requires inert atm)

Data Interpretation: While the industry-standard TsDPEN ligand provides the fastest kinetics, it is highly sensitive to air and moisture. The 5-Me-1-Ph-PyT complex offers a superior balance of robust air stability and high catalytic activity, doubling the TOF of the unsubstituted PyT complex due to optimal steric tuning that facilitates product release[5].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate internal standards and control checkpoints.

Protocol 1: In Situ Generation and Sonogashira Benchmarking
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd(OAc)₂ (2.2 mg, 0.01 mmol) and 5-methyl-1-phenylpyridine-2-thione (4.0 mg, 0.02 mmol).

  • Complexation: Add 1.0 mL of anhydrous DMF. Stir at room temperature for 30 minutes until the solution turns a deep, homogeneous yellow, indicating the formation of the [Pd(5-Me-1-Ph-PyT)₂] complex.

  • Reagent Addition: Add 4-bromoanisole (1.0 mmol), phenylacetylene (1.2 mmol), and anhydrous K₂CO₃ (2.0 mmol).

  • Internal Standard (Self-Validation): Add exactly 50 µL of n-dodecane. This non-reactive internal standard allows for precise GC-FID quantification regardless of injection volume variations.

  • Reaction: Seal the tube, remove from the glovebox, and heat at 90°C for 6 hours.

  • Analysis: Cool to room temperature, dilute with 3 mL ethyl acetate, filter through a short silica plug to remove Pd black and salts, and analyze via GC-FID. Calculate yield based on the product/dodecane peak area ratio relative to a pre-established calibration curve.

Protocol 2: Ru-Catalyzed Transfer Hydrogenation
  • Catalyst Synthesis: React[Ru(p-cymene)Cl₂]₂ with 2.1 equivalents of 5-methyl-1-phenylpyridine-2-thione and NaOMe in methanol for 4 hours. Isolate the resulting[Ru(p-cymene)(5-Me-1-Ph-PyT)Cl] complex via filtration and wash with cold diethyl ether.

  • Catalytic Run: In a 25 mL round-bottom flask open to the air, dissolve the Ru complex (0.005 mmol) in 10 mL of reagent-grade isopropanol.

  • Initiation: Add acetophenone (1.0 mmol) and KOH (0.05 mmol in 0.5 mL isopropanol). Heat to reflux (82°C).

  • Kinetic Tracking (Self-Validation): Withdraw 50 µL aliquots every 15 minutes. Quench immediately in 0.5 mL of CDCl₃ containing 1 drop of acetic acid (to neutralize KOH and halt the reaction). Analyze via ¹H-NMR to determine conversion by integrating the methyl doublet of 1-phenylethanol against the methyl singlet of acetophenone.

Visualizations of Catalytic Logic

CatalyticCycle Precatalyst Pd(OAc)2 + 5-Me-1-Ph-PyT Precatalyst ActiveSpecies [Pd(0)(5-Me-1-Ph-PyT)n] Active Species Precatalyst->ActiveSpecies Reduction OxidativeAddition Oxidative Addition (Accelerated by 5-Me) ActiveSpecies->OxidativeAddition Ar-X Transmetalation Alkyne Coordination & Deprotonation OxidativeAddition->Transmetalation Alkyne + Base ReductiveElimination Reductive Elimination (Facilitated by 1-Ph) Transmetalation->ReductiveElimination ReductiveElimination->ActiveSpecies Catalyst Regeneration Product Cross-Coupled Product ReductiveElimination->Product Release

Fig 1: Pd-catalyzed cross-coupling cycle highlighting the mechanistic roles of the ligand substitutions.

Workflow Ligand Ligand Synthesis 5-Me-1-Ph-PyT Complex In Situ Complexation (Pd or Ru) Ligand->Complex Reaction Catalytic Run (+ Internal Standard) Complex->Reaction Quench Aliquoting & Quench (Self-Validation) Reaction->Quench Analysis GC-FID / NMR Quantification Quench->Analysis

Fig 2: Standardized self-validating experimental workflow for benchmarking catalytic activity.

References

  • Pyridine-2-thionate as a versatile ligand in Pd(II) and Pt(II) chemistry. SciSpace. [Link]

  • Iron Pyridine-2-thiolate Complexes: Interconversion of[Fe0(CO)4(SC5H4N)]-. ACS Publications. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]

  • Palladium-catalyzed desulfurative Sonogashira cross-coupling reaction. Semantic Scholar. [Link]

  • Synthesis and characterization of new ruthenium(II) complexes containing diisopropylmethylphosphine. ResearchGate.[Link]

  • Ligand-Controlled Copper(I)-Catalyzed Cross-Coupling of Secondary and Primary Alcohols. ACS Publications. [Link]

Sources

Validation

Validating the Purity of Synthesized 5-Methyl-1-phenyl-2(1H)-pyridinethione: A Comparative LC-MS Guide

As drug development pipelines increasingly explore sulfur-containing analogs of established therapeutics, the synthesis of thione derivatives—such as converting the anti-fibrotic drug pirfenidone into 5-methyl-1-phenyl-2...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly explore sulfur-containing analogs of established therapeutics, the synthesis of thione derivatives—such as converting the anti-fibrotic drug pirfenidone into 5-methyl-1-phenyl-2(1H)-pyridinethione using Lawesson’s reagent —has become a critical pathway. However, validating the purity of these synthesized pyridinethiones presents a distinct analytical challenge.

Thiones are notoriously susceptible to tautomerism, hydrolysis, and oxidative dimerization. Relying on standard analytical templates often results in false impurity profiles. As an application scientist, I have observed countless hours wasted on unnecessary purification cycles simply because the analytical method itself was degrading the analyte.

This guide objectively compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Electrospray Ionization Mass Spectrometry (LC-ESI-MS), and Atmospheric Pressure Chemical Ionization Mass Spectrometry (LC-APCI-MS), providing a self-validating protocol to establish the true purity of 5-methyl-1-phenyl-2(1H)-pyridinethione.

The Analytical Challenge: Mechanistic Insights

To validate purity, we must first understand how the analyte behaves under analytical conditions. 5-methyl-1-phenyl-2(1H)-pyridinethione (Exact Mass: 201.06 Da) is prone to two major degradation pathways during analysis:

  • Hydrolysis: In highly aqueous, acidic mobile phases, the thione (C=S) can slowly hydrolyze back into the precursor pyridone (C=O), creating a false impurity peak.

  • Electrochemical Oxidation (The ESI Trap): ESI applies a high voltage directly to the liquid emerging from the capillary, effectively turning the source into an electrochemical cell. Because thiones readily donate electrons, they frequently undergo in-source oxidation to form 2,2'-dithiobis-pyridine dimers (m/z 401.1) . This leads analysts to mistakenly believe their synthesized batch is contaminated with disulfide byproducts.

Pathway P Pirfenidone (Precursor/Hydrolysis Product) T 5-methyl-1-phenyl-2(1H)-pyridinethione (Target Analyte) P->T Lawesson's Reagent (Synthesis) T->P Aqueous Matrix (Hydrolysis Degradation) D 2,2'-Dithiobis-pyridine Dimer (Oxidation Artifact) T->D ESI Capillary (Electrochemical Oxidation)

Fig 1. Synthesis and degradation pathways of 5-methyl-1-phenyl-2(1H)-pyridinethione during analysis.

Comparison of Analytical Modalities

To avoid these artifacts, we must select the correct ionization modality. APCI utilizes a corona discharge needle to ionize the gas around the vaporized solvent, relying on gas-phase ion-molecule reactions rather than liquid-phase electrochemistry . This fundamentally bypasses the electrochemical oxidation that plagues ESI, preserving the intact thione .

The table below summarizes the quantitative and qualitative performance of three standard modalities for this specific compound:

Performance MetricHPLC-UV (254 nm)LC-ESI-MS (Positive Mode)LC-APCI-MS (Positive Mode)
Sensitivity (LOD) ~50 ng/mL~1.0 ng/mL~0.5 ng/mL
Matrix Effect Susceptibility LowHigh (Ion suppression)Low
In-Source Oxidation Artifacts NoneHigh (False disulfide peaks)Minimal
Specificity for Co-eluting Peaks PoorExcellentExcellent
Suitability for Thione Purity Moderate (Screening only)Poor (Artifact-prone)Optimal (Gold Standard)

Data supported by comparative ionization studies on weakly polar, easily oxidized pharmaceuticals .

Workflow A Synthesized Compound (5-methyl-1-phenyl-2(1H)-pyridinethione) B Sample Preparation (Acetonitrile/Water, 0.1% FA) A->B C Chromatographic Separation (UPLC C18 Column) B->C D Ionization Modality Selection C->D E ESI-MS (High Risk of In-Source Oxidation) D->E Suboptimal F APCI-MS (Optimal: Prevents Artifacts) D->F Recommended G Data Analysis (True Purity % & Impurity Profiling) E->G F->G

Fig 2. Experimental workflow for validating pyridinethione purity, highlighting APCI-MS superiority.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-APCI-MS protocol is designed as a self-validating system . It includes built-in checkpoints to definitively prove that the observed purity profile is a true reflection of the sample, not an analytical artifact.

Step 1: Sample Preparation

Causality Check: Thiones can degrade in protic solvents over time. Avoid methanol.

  • Weigh exactly 1.0 mg of the synthesized 5-methyl-1-phenyl-2(1H)-pyridinethione.

  • Dissolve in 1.0 mL of LC-MS grade Acetonitrile (Stock Solution: 1 mg/mL).

  • Dilute to a working concentration of 10 µg/mL using a diluent of Acetonitrile:Water (50:50, v/v) containing 0.1% Formic Acid.

  • Prepare immediately before injection to prevent baseline hydrolysis.

Step 2: Chromatographic Separation (UPLC)

Causality Check: A rapid gradient minimizes the time the analyte spends in the aqueous mobile phase, reducing on-column hydrolysis.

  • Column: Sub-2 µm C18 Reverse Phase (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.5 min: Linear ramp to 95% B

    • 3.5 - 4.5 min: Hold at 95% B

    • 4.5 - 5.0 min: Return to 5% B (Re-equilibration)

Step 3: APCI-MS Parameters
  • Polarity: Positive Ion Mode (APCI+).

  • Corona Discharge Current: 4.0 µA.

  • Probe Temperature: 400 °C (Crucial for complete desolvation of the thione without inducing thermal degradation).

  • Capillary Voltage: 3.0 kV.

  • Scan Range: m/z 100 to 600.

  • Target Ion: Extract m/z 202.07 [M+H]+ for the target thione.

Step 4: The Self-Validation Checkpoints

Before accepting the purity data, the system must pass these three orthogonal checks:

  • The Carryover Checkpoint: Inject a pure diluent blank immediately after the 10 µg/mL standard.

    • Acceptance: The peak area at the thione's retention time in the blank must be < 0.1% of the standard's area.

  • The Artifact Checkpoint (ESI vs. APCI Cross-Check): Run one injection using ESI+ and one using APCI+. Extract the chromatogram for the disulfide dimer (m/z 401.1).

    • Acceptance: If the dimer peak is massive in ESI but absent/trace in APCI, you have successfully validated that the dimer is an ESI-induced artifact, confirming the high purity of your synthesized batch.

  • The Orthogonal Mass Balance Checkpoint: Route the LC eluent through a Photodiode Array (PDA) detector (recording at 254 nm and 310 nm) prior to the MS.

    • Acceptance: Every peak accounting for >1% of the total area in the UV chromatogram must have a corresponding mass spectrum in the Total Ion Chromatogram (TIC). This ensures no "invisible" non-ionizable impurities are inflating your purity calculation.

References

  • Source: Google Patents (CA2943363A1)
  • Antagonism of Metal Pyridinethiones and Their Degradation Products toward Estrogen Receptor α Source: Environmental Science & Technology Letters (ACS Publications) URL:[Link]

  • LC-MS With Simultaneous Electrospray and Atmospheric Pressure Chemical Ionization Source: American Laboratory URL:[Link]

  • Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of pharmaceuticals in wastewater Source: Journal of Mass Spectrometry (PubMed) URL:[Link]

  • Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma Source: Journal of Pharmaceutical Analysis (PMC) URL:[Link]

Safety & Regulatory Compliance

Safety

2(1H)-Pyridinethione, 5-methyl-1-phenyl- proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals who utilize 2(1H)-Pyridinethione, 5-methyl-1-phenyl- (also known as 5-methyl-1-phenylpyridine-2-thione). Often synthesized as a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals who utilize 2(1H)-Pyridinethione, 5-methyl-1-phenyl- (also known as 5-methyl-1-phenylpyridine-2-thione). Often synthesized as a bioisosteric analog of the anti-fibrotic drug pirfenidone, the substitution of the carbonyl oxygen with a sulfur atom (thione) fundamentally alters the molecule's lipophilicity, hydrogen-bonding profile, and chemical reactivity[1].

While highly valuable for Structure-Activity Relationship (SAR) studies, the introduction of the thione moiety necessitates strict, specialized disposal protocols. Improper handling of sulfur-containing organic compounds poses severe risks of toxic gas generation, environmental contamination, and thermal runaway.

This guide provides the authoritative, step-by-step operational plan for the safe handling, accumulation, and final destruction of this compound.

Physicochemical & Safety Profile

Before initiating any disposal protocol, it is critical to understand the quantitative and qualitative properties of the waste material.

Table 1: Chemical and Hazard Profile for 2(1H)-Pyridinethione, 5-methyl-1-phenyl-

ParameterValue / Specification
CAS Registry Number 914918-76-6[2]
Molecular Formula C₁₂H₁₁NS[3]
Molecular Weight 201.29 g/mol [4]
Physical State Solid (Powder/Crystals)
Primary Hazard Class Toxic Organic Solid; Aquatic Toxin
Chemical Incompatibilities Strong oxidizers (e.g., peroxides, nitric acid), heavy metal salts
Required PPE Nitrile gloves, safety goggles, lab coat, N95/P100 particulate respirator (if handled outside a fume hood)

Mechanistic Risk Assessment: The Causality of Disposal Choices

To build a self-validating safety culture, laboratory personnel must understand why specific disposal rules exist, rather than simply memorizing them.

  • Why segregate from oxidizers? The thione group (C=S) features a highly nucleophilic sulfur atom. If inadvertently mixed with oxidizing waste, the thione undergoes highly exothermic oxidation to form sulfines, sulfenes, or sulfonic acids. This rapid release of heat can lead to thermal runaway and container rupture.

  • Why prohibit drain disposal? Thiones are potent metal chelators. If discharged into the sanitary sewer, they can irreversibly bind to the metalloenzymes of bacteria used in municipal wastewater treatment facilities, disrupting biological degradation processes[5].

  • Why mandate alkaline-scrubbed incineration? The complete combustion of C₁₂H₁₁NS yields carbon dioxide, water, nitrogen oxides (NOₓ), and sulfur dioxide (SO₂). SO₂ is a severe respiratory hazard. Therefore, destruction must occur in a facility equipped with flue-gas desulfurization technology to neutralize acidic emissions.

Step-by-Step Operational Disposal Protocols

Protocol A: Routine Waste Accumulation and Packaging

This protocol ensures compliance with standards for characteristic hazardous waste[6].

  • Source Segregation: Designate a specific waste stream exclusively for sulfur-containing organic solids. Verify that the container has never housed aqueous acids, heavy metal solutions, or oxidizing agents[5].

  • Primary Containment: Transfer the solid waste into a wide-mouth, High-Density Polyethylene (HDPE) or amber glass container. Self-Validation: Ensure the container lid features a PTFE (Teflon) liner to prevent sulfur-induced degradation of the seal.

  • Regulatory Labeling: Affix a standardized hazardous waste label. The label must explicitly state: "Hazardous Waste - Toxic Organic Solid. Contains Sulfur and Nitrogen. DO NOT MIX WITH OXIDIZERS."

  • Storage Conditions: Store the sealed waste container in a cool, dry, well-ventilated secondary containment tray, away from direct sunlight and heat sources.

Protocol B: Final Destruction Logistics
  • Manifest Generation: Document the exact mass of 2(1H)-Pyridinethione, 5-methyl-1-phenyl- on the uniform hazardous waste manifest.

  • Vendor Verification: Confirm that your licensed chemical waste disposal contractor utilizes high-temperature incineration (>1000°C) equipped with an alkaline scrubber system (e.g., NaOH or Ca(OH)₂ spray) to capture SO₂ and NOₓ off-gases.

Emergency Spill Decontamination Workflow

In the event of an accidental spill of the solid thione powder, immediate containment is required to prevent aerosolization and inhalation.

  • Evacuate and Ventilate: Clear personnel from the immediate area. Ensure the laboratory's HVAC system is functioning properly to clear any malodorous vapors.

  • Don PPE: Personnel responding to the spill must wear a fitted particulate respirator (N95 or higher), chemical-resistant nitrile gloves, and splash goggles.

  • Dust Suppression & Absorption: Do not sweep the dry powder, as this generates toxic aerosols. Instead, lightly cover the spilled material with an inert, damp absorbent such as wet sand or vermiculite. Crucial: Never use combustible materials like sawdust.

  • Collection: Use non-sparking polypropylene tools to gently scoop the absorbed mixture into a designated HDPE hazardous waste bucket.

  • Surface Decontamination: Wash the affected surface with a mild detergent and water solution to remove residual traces. Collect all wash water as hazardous aqueous waste; do not wash it down the drain[7].

Disposal and Spill Response Visualization

The following diagram maps the logical decision tree for both routine disposal and emergency spill response, ensuring a closed-loop safety system.

Workflow Start 2(1H)-Pyridinethione, 5-methyl-1-phenyl- Handling Event Routine Routine Disposal Start->Routine Spill Accidental Spill Start->Spill Segregate Segregate from Oxidizers & Metals Routine->Segregate Evacuate Evacuate & Ventilate Don Nitrile/Respirator Spill->Evacuate Package Package in HDPE or Amber Glass Segregate->Package Label Label: Hazardous Organic Waste (Contains S/N) Package->Label Absorb Cover with Inert Absorbent (Wet Sand/Vermiculite) Evacuate->Absorb Collect Sweep with Non-Sparking Tools Absorb->Collect Collect->Label Incinerate High-Temp Incineration with Alkaline Scrubber Label->Incinerate

Figure 1: Comprehensive workflow for routine disposal and spill response of thione derivatives.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 11988947, 5-methyl-1-phenylpyridine-2-thione." PubChem, 2025.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, Washington, D.C., 2011.[Link]

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov, 2023.[Link]

Sources

Handling

Personal protective equipment for handling 2(1H)-Pyridinethione, 5-methyl-1-phenyl-

As a Senior Application Scientist overseeing high-potency active pharmaceutical ingredient (API) handling and organosulfur chemistry, I frequently observe laboratories treating novel heterocyclic thiones with standard, b...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing high-potency active pharmaceutical ingredient (API) handling and organosulfur chemistry, I frequently observe laboratories treating novel heterocyclic thiones with standard, baseline precautions. This is a critical operational error.

2(1H)-Pyridinethione, 5-methyl-1-phenyl- (CAS: 914918-76-6) demands a highly rigorous, specialized approach. Its molecular architecture—combining a lipophilic phenyl ring, a methyl group, and a highly reactive pyridinethione core—creates specific toxicological and environmental risks that bypass standard laboratory defenses.

This guide provides the definitive, self-validating operational and disposal protocols required for safe handling in drug development and synthetic workflows.

Toxicological Causality: Why Standard Protocols Fail

To design an effective safety protocol, we must first understand the chemical causality driving the hazard profile of 2(1H)-Pyridinethione, 5-methyl-1-phenyl-[1]:

  • Lipophilicity & Dermal Permeation: The addition of the 1-phenyl and 5-methyl substituents significantly increases the molecule's partition coefficient (LogP) compared to unsubstituted 2-pyridinethione. This high lipophilicity allows the compound to rapidly bypass the stratum corneum (the skin's primary barrier) and permeate standard thin-mil nitrile gloves.

  • Thione-Thiol Tautomerism: The compound exists in equilibrium between its thione (C=S) and thiol (C-SH) forms. This pharmacophore is highly reactive, chelating essential metals and reacting with biological nucleophiles (such as cysteine residues in ocular tissue). This mechanism is responsible for its classification as a severe eye and skin irritant.

  • Acute Aquatic Toxicity: Pyridinethiones are notorious for their environmental toxicity, often exhibiting LC50 values in the microgram-per-liter range for aquatic organisms. This mandates a strict zero-drain disposal policy.

Quantitative Hazard Metrics To translate these chemical properties into logistical action, I have summarized the critical quantitative data below:

MetricValue / SpecificationOperational Implication
Molecular Weight 201.29 g/mol Exists as a fine powder; high risk of electrostatic aerosolization.
LogP (Estimated) > 2.5Highly lipophilic; necessitates heavy-duty, multi-layer glove systems.
Aquatic Toxicity (LC50) < 0.1 mg/LStrict zero-drain policy; requires segregated organosulfur waste streams.
Quenching Concentration 10% NaClO (Bleach)Minimum oxidative power required to convert the C=S bond to inert C-SO3-.

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the causality outlined above, standard laboratory PPE is insufficient. You must implement the following targeted PPE matrix, grounded in :

PPE CategorySpecificationScientific Rationale
Hand Protection Double-glove system: 4-mil Nitrile (inner) + 8-mil Neoprene (outer).The lipophilic phenyl ring accelerates permeation. Neoprene provides superior chemical resistance against non-polar organosulfur compounds.
Eye/Face Protection Snug-fitting chemical splash goggles + Face shield (if >50 mL).Thiones cause irreversible corneal damage. Standard safety glasses lack orbital seals, leaving eyes vulnerable to aerosolized dust.
Body Protection Flame-resistant (FR) lab coat + disposable polyethylene apron.Prevents dermal absorption from spills. The FR coat mitigates risks if the compound is dissolved in flammable organic solvents (e.g., DMF, DMSO).
Respiratory Protection NIOSH-approved N95/P100 particulate respirator.Required if weighing outside a ventilated enclosure. Inhalation of thione dust causes severe respiratory tract irritation.

Step-by-Step Operational Protocol

Every protocol in a high-stakes environment must be a self-validating system —meaning the procedure includes built-in checks to confirm it is working before proceeding to the next step.

Phase 1: Pre-Operation Setup & Environmental Control
  • Verify Containment: Conduct all handling inside a Class II Biological Safety Cabinet (BSC) or a certified Chemical Fume Hood.

    • Validation Step: Check the digital monitor to ensure a face velocity of 80–120 feet per minute (fpm). Do not proceed if the alarm sounds.

  • Prepare the Quenching Station: Pre-mix a 10% Sodium Hypochlorite (bleach) solution in a secondary spray bottle. Place it inside the hood for immediate access during micro-spills.

  • Static Elimination: Fine organosulfur powders hold static charges, leading to sudden aerosolization. Use an anti-static bar or zero-stat gun around the balance.

    • Validation Step: Hover a clean, grounded micro-spatula over a blank weigh boat. If the boat repels or shifts, static is still present. Re-apply the zero-stat gun until neutral behavior is observed.

Phase 2: Weighing and Solubilization
  • Closed-System Transfer: Place a static-free glass vial on the balance and tare. Transfer the 2(1H)-Pyridinethione, 5-methyl-1-phenyl- powder slowly.

  • Seal Before Transport: Cap the vial tightly inside the balance enclosure or fume hood. Never carry open containers of thione powders across the laboratory space.

  • Solvent Addition: When solubilizing, add the solvent (e.g., DMSO, DCM) slowly down the interior wall of the vial to prevent powder kick-up.

  • Inert Atmosphere: If the downstream reaction requires heating, purge the vessel with Argon. Heating thiones in the presence of atmospheric oxygen can trigger unpredictable oxidative dimerization or degradation into toxic sulfur oxides (SOx).

Workflow Visualization

Workflow A Pre-Operation Setup Verify Fume Hood & Static Control B Don PPE Matrix Nitrile/Neoprene Double Glove A->B C Weighing & Transfer (Closed System) B->C D Spill or Contamination? C->D E Oxidative Quenching (10% NaClO) D->E Yes G Standard Organosulfur Waste Disposal D->G No F Validation (Ellman's Reagent Test) E->F F->G

Workflow for safe handling, spill mitigation, and validated decontamination of pyridinethiones.

Self-Validating Decontamination & Disposal Plan

Standard solvent wipe-downs simply spread lipophilic thiones across surfaces. You must chemically destroy the pharmacophore using targeted oxidation .

Spill Mitigation & Oxidative Quenching
  • Solid Spills: Do not sweep. Cover the powder with paper towels dampened with ethanol to suppress dust, then wipe inward.

  • Chemical Neutralization: Spray the affected area generously with the 10% bleach (NaClO) solution.

    • Causality: Hypochlorite aggressively oxidizes the reactive thione (C=S) into a highly water-soluble, biologically inert sulfonate (C-SO3-), permanently eliminating its toxicity.

  • Incubation: Allow the bleach to sit for a minimum of 15 minutes before wiping clean with water.

Decontamination Validation (The Ellman's Test)

To prove the workspace is safe for the next operator, validate the decontamination:

  • Swab the cleaned area with a sterile cotton tip.

  • Immerse the swab in a dilute solution of Ellman's reagent (DTNB) .

  • Result: If unquenched thiones/thiols remain, the solution will rapidly turn yellow (absorbing at 412 nm). A colorless result scientifically validates the success of your oxidative quenching.

Disposal Directives
  • Segregation: Collect all contaminated materials (gloves, wipes, reaction waste) into a designated, clearly labeled "Hazardous Organosulfur Waste" container.

  • Critical Warning: NEVER mix thione waste with acidic waste streams. Acidification of thiones and their degradation products can generate lethal Hydrogen Sulfide (H2S) gas. Maintain the waste at a neutral or slightly basic pH.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11988947, 2(1H)-Pyridinethione, 5-methyl-1-phenyl-. Retrieved March 24, 2026, from[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. United States Department of Labor. Retrieved March 24, 2026, from[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved March 24, 2026, from[Link]

Sources

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